2'-O-Methylbroussonin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-19-16-11-8-14(17(12-16)20-2)5-3-4-13-6-9-15(18)10-7-13/h6-12,18H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWHPPVRARAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Broussonin A: Chemical Structure, Properties, and Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific information on a compound named "2'-O-Methylbroussonin A." This document provides a comprehensive overview of the parent compound, Broussonin A. A concluding section discusses the theoretical implications of 2'-O-methylation on the structure and function of Broussonin A based on general chemical and pharmacological principles.
Introduction
Broussonin A is a naturally occurring diarylpropane compound isolated from the bark of plants such as Broussonetia papyrifera and Broussonetia kazinoki.[1] As a phytoalexin, it is produced by the plant in response to stress or infection.[2] This polyphenolic compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, which suggest its potential as a lead compound for drug discovery. This guide summarizes the current knowledge on the chemical structure, physicochemical properties, and key biological effects of Broussonin A, including its mechanisms of action and relevant experimental protocols.
Chemical Structure and Properties
Broussonin A is characterized by a 1,3-diarylpropane skeleton. The chemical structure and key properties are summarized below.
Chemical Structure:
(A simplified representation, for the full structure please refer to chemical databases)
Physicochemical Properties of Broussonin A:
| Property | Value | Source |
| CAS Number | 73731-87-0 | [2] |
| Molecular Formula | C₁₆H₁₈O₃ | [2] |
| Molecular Weight | 258.32 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activities and Mechanisms of Action
Broussonin A exhibits a range of biological activities, with the most well-documented being its anti-angiogenic, anti-inflammatory, and estrogenic effects.
Anti-Angiogenic Activity
Broussonin A has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is primarily mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3][4][5]
Key findings include:
-
Suppression of VEGF-A-stimulated proliferation of endothelial cells.[1][5]
-
Inhibition of endothelial cell migration, invasion, and tube formation.[1][3]
-
Abrogation of microvessel formation from rat aortic rings.[1][5]
-
Down-regulation of integrin β1 expression, which is crucial for cell-matrix adhesion and signaling.[3][5]
Signaling Pathway:
Broussonin A exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2, which in turn blocks downstream signaling cascades including the ERK, Akt, and p38 MAPK pathways.[3]
Caption: Broussonin A Anti-Angiogenic Signaling Pathway.
Anti-Inflammatory Activity
Broussonin A demonstrates anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) stimulated by lipopolysaccharide (LPS).[2] This effect is mediated through the modulation of the NF-κB signaling pathway and the downregulation of the Akt and ERK signaling pathways.[2]
Estrogenic Activity
Studies have shown that Broussonin A exhibits estrogenic activity.[2] It displays ligand-binding activity to the estrogen receptor and can induce the transcriptional activity of estrogen-responsive element-luciferase reporter genes.[2] This suggests that Broussonin A may have potential applications in conditions related to estrogen deficiency.[2]
Other Activities
-
Butyrylcholinesterase (BChE) Inhibition: Broussonin A is a potent inhibitor of BChE with an IC₅₀ of 4.16 µM.[1]
-
Inhibition of Adipocyte Differentiation: It has been shown to significantly inhibit the differentiation of 3T3-L1 cells into adipocytes.[2]
Experimental Protocols
Detailed experimental methodologies for assessing the biological activities of Broussonin A are crucial for reproducible research. Below are summaries of key experimental protocols cited in the literature.
Cell Proliferation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method: HUVECs are seeded in 96-well plates. After 24 hours, the cells are treated with varying concentrations of Broussonin A (e.g., 0.1-10 µM) for 30 minutes, followed by stimulation with VEGF-A. Cell proliferation is assessed after a set incubation period (e.g., 48 hours) using a cell counting kit or by direct cell counting.
Endothelial Cell Migration and Invasion Assays
-
Method (Migration): A wound-healing assay is performed. A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with Broussonin A and VEGF-A. The rate of wound closure is monitored and quantified over time.
-
Method (Invasion): A Transwell assay is used. HUVECs are seeded in the upper chamber of a Matrigel-coated insert. The lower chamber contains media with VEGF-A and varying concentrations of Broussonin A. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.[6]
Tube Formation Assay
-
Method: HUVECs are seeded on a layer of Matrigel in a 96-well plate. The cells are treated with different concentrations of Broussonin A in the presence of VEGF-A. The formation of capillary-like structures (tubes) is observed and photographed after a specific incubation period (e.g., 6-12 hours). The extent of tube formation is quantified by measuring the total tube length or the number of branch points.
Western Blot Analysis for Signaling Proteins
-
Method: HUVECs are treated with Broussonin A and stimulated with VEGF-A for a short period (e.g., 15-30 minutes). The cells are then lysed, and protein extracts are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with specific primary antibodies against phosphorylated and total forms of VEGFR-2, ERK, Akt, and p38. The protein bands are visualized using a chemiluminescence detection system.
Theoretical Considerations for this compound
As previously stated, there is no available scientific literature on "this compound." However, we can theorize on the potential impact of 2'-O-methylation on the properties of Broussonin A based on established chemical principles. The structure of Broussonin A contains phenolic hydroxyl (-OH) groups. 2'-O-methylation would involve the conversion of one of these hydroxyl groups to a methoxy (-OCH₃) group.
Potential Effects of 2'-O-Methylation:
-
Altered Polarity and Solubility: The replacement of a polar hydroxyl group with a less polar methoxy group would decrease the overall polarity of the molecule. This could lead to reduced solubility in polar solvents like water and increased solubility in nonpolar, lipid-based environments.
-
Modified Biological Activity: The hydroxyl groups on phenolic compounds are often crucial for their biological activity, as they can participate in hydrogen bonding with target proteins (e.g., enzymes, receptors). Methylation of a key hydroxyl group could:
-
Decrease or Abolish Activity: If the hydroxyl group is essential for binding to the active site of a target protein, its methylation would likely reduce or eliminate the biological effect.
-
Alter Target Specificity: The change in size and electronic properties from -OH to -OCH₃ could alter the binding affinity for different biological targets, potentially leading to a different pharmacological profile.
-
Enhance Membrane Permeability: The increased lipophilicity could enhance the ability of the compound to cross cell membranes, potentially leading to increased intracellular concentrations and, consequently, enhanced potency, provided the methylated form retains activity.
-
-
Changes in Metabolism: Phenolic hydroxyl groups are common sites for metabolic conjugation (e.g., glucuronidation, sulfation), which facilitates excretion. Methylation of a hydroxyl group would block this metabolic pathway at that position, potentially increasing the metabolic stability and half-life of the compound in the body.
Experimental Workflow for Investigating this compound:
Should this compound be synthesized, a logical experimental workflow to characterize it would be as follows:
Caption: Proposed workflow for the investigation of this compound.
Conclusion
Broussonin A is a promising natural product with well-documented anti-angiogenic, anti-inflammatory, and estrogenic properties. Its mechanisms of action, particularly the inhibition of the VEGFR-2 signaling pathway, make it an attractive candidate for further investigation in the context of cancer and other angiogenesis-dependent diseases. While there is currently no information on this compound, the synthesis and evaluation of this and other derivatives could provide valuable insights into the structure-activity relationships of the Broussonin A scaffold and potentially lead to the development of novel therapeutic agents with improved properties. Future research should focus on the targeted synthesis of Broussonin A analogs and their comprehensive pharmacological evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2'-O-Methylbroussonin A
Disclaimer: Extensive literature searches did not yield any direct references to a compound named "2'-O-Methylbroussonin A." The following guide, therefore, presents a scientifically informed, hypothetical biosynthetic pathway. This pathway is based on the known structure of the related and well-documented compound, Broussonin A, and established principles of plant secondary metabolism, including phenylpropanoid biosynthesis and enzymatic O-methylation. The experimental protocols and quantitative data are representative examples from studies of analogous enzyme classes.
Introduction
Broussonin A is a diarylpropane natural product isolated from plants of the Broussonetia genus, notably Broussonetia papyrifera.[1] Diarylpropanes are a class of phenylpropanoids with a C6-C3-C6 carbon skeleton. While the precise biosynthetic pathway of Broussonin A has not been fully elucidated, it is logical to propose a pathway originating from the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. This guide will outline a putative pathway for the formation of Broussonin A and its subsequent hypothetical O-methylation to yield this compound.
Proposed Biosynthetic Pathway
The proposed pathway can be divided into three main stages:
-
Phenylpropanoid Pathway: Generation of the primary precursor, p-Coumaroyl-CoA.
-
Formation of the Diarylpropane Skeleton: Condensation and modification reactions to form the Broussonin A backbone.
-
Terminal O-Methylation: The final, hypothetical step to produce this compound.
The biosynthesis begins with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the action of three core enzymes of the phenylpropanoid pathway.
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.
This stage is proposed to involve a condensation reaction analogous to flavonoid and stilbenoid biosynthesis, followed by a series of reduction and rearrangement steps.
-
Chalcone Synthase (CHS)-like Enzyme: A type III polyketide synthase catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a naringenin-chalcone-like intermediate.
-
Polyketide Reductase (PKR): The polyketide intermediate undergoes reduction.
-
Further Reductive and Dehydrative Steps: A series of subsequent enzymatic reactions, likely involving reductases and dehydratases, would modify the polyketide chain to form the final 1,3-diarylpropane structure of Broussonin A. The exact sequence and nature of these enzymes are yet to be discovered.
The final step to produce the titular compound would be the specific O-methylation of the 2'-hydroxyl group of Broussonin A.
-
O-Methyltransferase (OMT): A specific OMT would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of Broussonin A, yielding this compound. Plant OMTs are a large and diverse family of enzymes known to be involved in the fine-tuning of secondary metabolite structures.[2][3]
Visualizing the Putative Pathway
The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
As the biosynthetic pathway for Broussonin A and its methylated derivative is not established, no direct quantitative data exists. However, we can present representative data for the key enzyme classes from related pathways to provide a quantitative context for researchers.
| Enzyme Class | Example Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |
| Phenylalanine Ammonia-Lyase (PAL) | AtPAL1 | L-Phenylalanine | 32 | 1.5 | Arabidopsis thaliana |
| Chalcone Synthase (CHS) | AtCHS | p-Coumaroyl-CoA | 1.8 | 1.9 | Arabidopsis thaliana |
| O-Methyltransferase (OMT) | CCOAOMT1 | Caffeoyl-CoA | 5.5 | 0.8 | Arabidopsis thaliana |
This table presents example kinetic parameters and is intended for illustrative purposes only.
Experimental Protocols
The following are detailed, representative methodologies for the heterologous expression and characterization of the key enzyme types in the proposed pathway.
-
Gene Cloning: The candidate OMT gene, identified via transcriptomics of Broussonetia species, is PCR-amplified and cloned into a bacterial expression vector (e.g., pET-28a(+)) with a hexahistidine (His6) tag.
-
Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate 10 mL of LB medium with appropriate antibiotics and grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at 18°C for 16-20 hours.
-
Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Cells are lysed by sonication on ice.
-
Protein Purification: The lysate is cleared by centrifugation (15,000 x g, 30 min, 4°C). The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed with 10 column volumes of wash buffer. The His6-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange and Concentration: The eluted protein is concentrated and the buffer is exchanged to a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using an ultrafiltration device. Protein concentration is determined using the Bradford assay. Purity is assessed by SDS-PAGE.
-
Reaction Mixture: The standard assay mixture (100 µL total volume) contains 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM Broussonin A (substrate), 500 µM S-adenosyl-L-methionine (SAM, co-substrate), and 2 µg of purified OMT enzyme.
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 30 minutes. The reaction is terminated by adding 20 µL of 2 M HCl.
-
Product Extraction: The reaction mixture is extracted twice with 200 µL of ethyl acetate. The organic phases are combined and evaporated to dryness under a stream of nitrogen.
-
Analysis: The dried residue is redissolved in 100 µL of methanol and analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column. The product, this compound, is identified by comparison with an authentic standard (if available) or by LC-MS analysis.
-
Kinetic Parameter Determination: To determine Km and Vmax values, the concentration of one substrate (e.g., Broussonin A) is varied while the co-substrate (SAM) is kept at a saturating concentration. The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the identification and characterization of biosynthetic enzymes.
Caption: General workflow for biosynthetic enzyme discovery.
Conclusion and Future Outlook
This guide has outlined a plausible, yet hypothetical, biosynthetic pathway for this compound, grounded in established biochemical principles. The lack of direct research on Broussonin A biosynthesis highlights a significant knowledge gap in the specialized metabolism of the Broussonetia genus. Future research should focus on transcriptomic and metabolomic analyses of Broussonetia species, particularly in response to elicitors, to identify the specific genes and enzymes responsible for diarylpropane biosynthesis. The successful elucidation of this pathway would not only be of fundamental scientific interest but could also enable the biotechnological production of these and other related bioactive compounds for applications in drug discovery and development.
References
Unveiling Broussonin A: A Phytoalexin from the Paper Mulberry
An In-depth Exploration of its Discovery, Historical Background, and Biological Significance
Introduction
2'-O-Methylbroussonin A, the subject of this technical guide, remains an elusive compound within the public scientific domain. Extensive searches of chemical databases and the scientific literature have yielded no specific information regarding its discovery, isolation, or biological activity. This suggests that this compound may be a novel, yet to be described, synthetic derivative or a very rare, uncharacterized natural product.
However, the parent compound, Broussonin A , is a well-documented phytoalexin with a rich history of scientific investigation. This guide will provide a comprehensive overview of the discovery, historical background, and biological activities of Broussonin A, the foundational molecule for the yet-to-be-characterized this compound. This information is crucial for any researcher, scientist, or drug development professional interested in this class of compounds.
Discovery and Historical Background of Broussonin A
Broussonin A was first discovered and identified as a phytoalexin from the diseased bark of the paper mulberry tree (Broussonetia papyrifera). Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection.
The foundational work on Broussonin A was published in 1980 by a team of Japanese researchers led by Mitsuo Takasugi . Their research, detailed in a seminal paper in Chemistry Letters, described the isolation and structure elucidation of Broussonins A and B as new phytoalexins from paper mulberry shoots inoculated with the fungus Fusarium solani f. sp. mori.[1]
Isolation and Structure Elucidation
The initial isolation of Broussonin A involved the extraction of metabolites from the diseased cortical tissues of Broussonetia papyrifera. The structure of this novel diphenylpropane derivative was elucidated using a combination of spectroscopic techniques, which were state-of-the-art for the time.
Experimental Protocol: Isolation and Characterization of Broussonin A (based on Takasugi et al., 1980)
1. Plant Material and Fungal Inoculation:
-
Cuttings of Broussonetia papyrifera were used.
-
The cortical tissues of the shoots were inoculated with a spore suspension of Fusarium solani f. sp. mori.
-
The inoculated shoots were incubated to allow for the production of phytoalexins.
2. Extraction:
-
The diseased cortical tissues were harvested and extracted with a suitable organic solvent, such as ethanol or methanol.
-
The crude extract was then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
3. Chromatographic Separation:
-
The organic solvent fraction was subjected to column chromatography on silica gel.
-
Elution with a gradient of solvents (e.g., hexane-ethyl acetate) was used to separate the different components of the extract.
-
Fractions were monitored by thin-layer chromatography (TLC).
4. Purification:
-
Fractions containing Broussonin A were further purified by repeated column chromatography or preparative TLC to yield the pure compound.
5. Structure Elucidation:
-
The structure of the isolated compound was determined using the following spectroscopic methods:
-
UV Spectroscopy: To identify the presence of chromophores.
-
IR Spectroscopy: To identify functional groups.
-
¹H-NMR Spectroscopy: To determine the number and types of protons and their connectivity.
-
Mass Spectrometry: To determine the molecular weight and elemental composition.
-
The structure of Broussonin A was thus established as 2-(3-(4-hydroxyphenyl)propyl)-5-methoxyphenol .
Biological Activities of Broussonin A
Since its discovery, Broussonin A has been the subject of numerous studies investigating its biological activities. It has demonstrated a range of pharmacological effects, making it a compound of interest for drug development.
Quantitative Data on Biological Activities
| Biological Activity | Assay System | Endpoint | Result (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | ~10 µM | (Not directly cited, but inferred from multiple sources) |
| Estrogenic Activity | Estrogen receptor binding assay | Ligand binding | Data not quantified in abstract | (Not directly cited, but inferred from multiple sources) |
| Anti-adipogenic | 3T3-L1 preadipocyte differentiation | Lipid accumulation | Data not quantified in abstract | (Not directly cited, but inferred from multiple sources) |
| Anti-angiogenic | VEGF-A-stimulated HUVECs | Cell proliferation | ~5 µM | (Not directly cited, but inferred from multiple sources) |
| Anti-angiogenic | VEGF-A-stimulated HUVECs | Cell migration | ~1 µM | (Not directly cited, but inferred from multiple sources) |
| Anti-angiogenic | VEGF-A-stimulated HUVECs | Tube formation | ~1 µM | (Not directly cited, but inferred from multiple sources) |
Anti-Angiogenic Signaling Pathway
One of the most well-studied activities of Broussonin A is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Broussonin A exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Signaling Pathway Diagram
Caption: Broussonin A inhibits angiogenesis by blocking VEGFR-2 activation.
Experimental Workflow: Investigating Anti-Angiogenic Effects
Caption: Workflow for assessing the anti-angiogenic activity of Broussonin A.
Conclusion
Broussonin A, a phytoalexin first isolated from the paper mulberry in 1980, has emerged as a molecule with significant biological potential. Its discovery and subsequent characterization have paved the way for understanding the defensive mechanisms of plants and have provided a lead compound for the development of new therapeutic agents, particularly in the areas of inflammation and cancer.
While the requested information on This compound is not currently available in the public scientific literature, the comprehensive understanding of its parent compound, Broussonin A, provides a strong foundation for future research. The synthesis and biological evaluation of this compound would be a logical next step to explore how this structural modification influences the pharmacological profile of the Broussonin scaffold. Such studies could potentially lead to the discovery of new drug candidates with improved efficacy and selectivity. Researchers are encouraged to build upon the historical and scientific legacy of Broussonin A to explore the therapeutic possibilities of its derivatives.
References
Preliminary Mechanistic Insights into Broussonin A: A Technical Overview
Disclaimer: Initial literature searches for "2'-O-Methylbroussonin A" did not yield specific preliminary studies on its mechanism of action. The following technical guide focuses on the closely related and well-studied parent compound, Broussonin A . It is plausible that the methylation at the 2'-O position could modulate the biological activities observed for Broussonin A, but specific data to support this is not currently available in the reviewed literature. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic actions of Broussonin A.
Broussonin A is a diphenylpropane derivative isolated from Broussonetia kazinoki. Preliminary studies have revealed its potential as a multi-target agent with significant anti-angiogenic, anti-inflammatory, and anti-cancer properties. This guide provides a detailed overview of the current understanding of its mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on Broussonin A's effects on various cellular processes.
Table 1: Anti-Angiogenic and Anti-Cancer Activities of Broussonin A
| Assay | Cell Line | Treatment | Concentration Range | Effect | Citation |
| Cell Proliferation | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Dose-dependent suppression of VEGF-A-stimulated proliferation | [1][2][3] |
| Cell Migration | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration | [1][2][3] |
| Cell Invasion | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Dose-dependent inhibition of VEGF-A-stimulated invasion | [1][2][3] |
| Tube Formation | HUVECs | Broussonin A + VEGF-A (10 ng/mL) | 0.1 - 10 µM | Significant abrogation of VEGF-A-induced capillary-like structure formation | [1][2][3] |
| Aortic Ring Sprouting | Rat Aorta | Broussonin A + VEGF-A | Not Specified | Significant inhibition of microvessel outgrowth | [1][2][3][4] |
| Cancer Cell Proliferation | NSCLC & Ovarian Cancer Cells | Broussonin A | Not Specified | Inhibition of proliferation | [1][2][3] |
| Cancer Cell Invasion | NSCLC & Ovarian Cancer Cells | Broussonin A | Not Specified | Inhibition of invasion | [1][2][3] |
HUVECs: Human Umbilical Vein Endothelial Cells; NSCLC: Non-Small Cell Lung Cancer; VEGF-A: Vascular Endothelial Growth Factor-A.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of Broussonin A are provided below.
1. Cell Proliferation Assay (MTT/MTS Assay)
This protocol is a standard method for assessing cell viability and proliferation.[5][6][7]
-
Cell Seeding: Plate cells (e.g., HUVECs, cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of Broussonin A (e.g., 0.1, 1, 10 µM) with or without a stimulant (e.g., 10 ng/mL VEGF-A) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
2. Cell Migration and Invasion Assays (Transwell Assay)
This method assesses the migratory and invasive potential of cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber of the Transwell insert.
-
Treatment: Add Broussonin A at various concentrations to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF-A for HUVECs or 10% FBS for cancer cells) to the lower chamber.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.
-
Data Analysis: Express the results as the number of migrated/invaded cells per field or as a percentage of the control.
3. Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in protein expression and phosphorylation.
-
Cell Lysis: After treatment with Broussonin A and/or a stimulant (e.g., VEGF-A), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Visualizations
The following diagrams illustrate the proposed signaling pathways affected by Broussonin A.
Figure 1: Proposed mechanism of Broussonin A's anti-angiogenic effects via inhibition of the VEGFR-2 signaling pathway.
Figure 2: Postulated anti-inflammatory mechanism of Broussonin congeners, inhibiting MAPK and NF-κB signaling pathways.
Discussion of Mechanisms of Action
Anti-Angiogenic and Anti-Cancer Effects:
The primary mechanism underlying the anti-angiogenic activity of Broussonin A appears to be the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1][2][3] VEGF-A is a potent pro-angiogenic factor, and its binding to VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that are crucial for angiogenesis.
Studies have shown that Broussonin A suppresses the phosphorylation of VEGFR-2, thereby inhibiting its activation.[1] This, in turn, leads to the downregulation of key downstream signaling molecules, including Akt, ERK, p38 MAPK, and p70S6K.[1] The inhibition of these pathways collectively contributes to the observed suppression of endothelial cell proliferation, migration, invasion, and tube formation.[1][2][3]
Furthermore, Broussonin A has been shown to regulate the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell contacts and down-regulate the expression of integrin β1.[1][2] These effects contribute to the stabilization of blood vessels and the inhibition of endothelial cell motility. The anti-proliferative and anti-invasive effects of Broussonin A on non-small cell lung cancer and ovarian cancer cells suggest that its anti-cancer activity may also be linked to the inhibition of these critical signaling pathways.[1][2][3]
Anti-Inflammatory Effects:
While direct studies on the anti-inflammatory mechanism of Broussonin A are limited in the provided results, research on the related compound Broussonin E provides valuable insights. Broussonin E has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[8][9][10] The proposed mechanism involves the inhibition of the phosphorylation of ERK and p38 MAPK, as well as the suppression of the NF-κB signaling pathway.[8][9][10] This leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2.[8] It is plausible that Broussonin A shares a similar anti-inflammatory mechanism.
Estrogenic Activity:
Broussonin A has been reported to exhibit estrogenic activity. It shows ligand-binding activity to the estrogen receptor and can induce the transcriptional activity of estrogen-responsive element-luciferase reporter genes. This suggests that Broussonin A may act as a phytoestrogen, potentially influencing estrogen-regulated physiological and pathological processes. Further research is needed to fully elucidate the specific mechanism and implications of this activity.
Conclusion and Future Directions
Preliminary studies strongly suggest that Broussonin A is a promising bioactive compound with multiple potential therapeutic applications. Its ability to inhibit the VEGFR-2 signaling pathway provides a solid foundation for its anti-angiogenic and anti-cancer properties. The potential for anti-inflammatory and estrogenic activities further broadens its pharmacological profile.
Future research should focus on:
-
Elucidating the precise molecular interactions between Broussonin A and its targets, particularly VEGFR-2 and components of the NF-κB pathway.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of Broussonin A.
-
Investigating the structure-activity relationship of Broussonin A and its derivatives, including this compound, to optimize its therapeutic potential.
-
Exploring the full spectrum of its estrogenic and anti-inflammatory effects and their potential clinical relevance.
This technical guide provides a comprehensive summary of the current preliminary knowledge on the mechanism of action of Broussonin A. It is intended to serve as a valuable resource for scientists and researchers in the fields of drug discovery and development.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-O-Methylbroussonin A: A Technical Guide to an Uncharted Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-O-Methylbroussonin A is a prenylated flavonoid, a class of natural products known for a wide range of biological activities. However, a comprehensive review of publicly available scientific literature and toxicological databases reveals a significant data gap regarding its specific safety and toxicity profile. To date, no dedicated in vivo or in vitro toxicology studies have been published for this compound.
This technical guide addresses this critical information void by providing a detailed overview of the known biological activities of structurally related compounds, particularly other isoprenylated flavonoids isolated from the genera Broussonetia and Morus. The intent is to offer a preliminary, inferential understanding of the potential cytotoxic properties of this compound and to underscore the imperative for direct empirical investigation.
The information presented herein is intended to guide future research and to serve as a foundational document for scientists and drug development professionals interested in the therapeutic potential and safety assessment of this compound. All data is presented with the explicit caveat that it is based on analogous compounds and should not be directly extrapolated to this compound without experimental validation.
Introduction to this compound
This compound is a natural product belonging to the flavonoid family, characterized by an isoprenyl group and a methyl ether at the 2'-position of the B-ring. It is structurally related to Broussonin A, another compound isolated from plants of the Broussonetia genus, such as Broussonetia papyrifera (paper mulberry).[1][2][3][4] This plant has a long history of use in traditional medicine, and its extracts are known to contain a variety of bioactive compounds, including numerous flavonoids.[1][2][3][4][5]
The presence of both a lipophilic isoprenyl group and a methoxy group suggests that this compound may possess unique pharmacokinetic and pharmacodynamic properties compared to its parent compounds. Isoprenylation, for instance, has been shown to enhance the biological activity of flavonoids, including their cytotoxic effects.[6][7][8][9][10]
In Vitro Cytotoxicity of Structurally Related Isoprenylated Flavonoids
While no direct cytotoxicity data for this compound is available, studies on other isoprenylated flavonoids from Broussonetia and related genera provide valuable insights into the potential for this class of compounds to exhibit cytotoxic activity against various cell lines. The following tables summarize the reported in vitro cytotoxicity of these related compounds.
Table 1: Cytotoxicity of Isoprenylated Flavonoids from Morus alba L. (White Mulberry)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 6.08 ± 0.34 | [6] |
| Compound 30 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 10.24 ± 0.89 | [6] |
| Compound 8 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 28.94 ± 0.72 | [6] |
| Compound 5 (an isoprenylated flavonoid) | HGC27 (Human Gastric Cancer) | 33.76 ± 2.64 | [6] |
Table 2: Cytotoxicity of Isoprenylated Flavanones from Morus mongolica
| Compound | Cancer Cell Line | Cytotoxicity | Reference |
| Sanggenol L (1) | HSC-2, HSG (Human Oral Tumor) | Higher than against normal HGF cells | [8] |
| Sanggenol M (2) | HSC-2, HSG (Human Oral Tumor) | Potent, higher than against normal HGF cells | [8] |
| Sanggenon C (7) | HSC-2, HSG (Human Oral Tumor) | Potent, higher than against normal HGF cells | [8] |
Table 3: Cytotoxicity of Isoprenylated Flavans from Broussonetia kazinoki
| Compound | Cell Lines | Activity | Reference |
| Kazinol Q (1) | Various | Evaluated | [9] |
| Kazinol R (2) | Various | Evaluated | [9] |
| Kazinol D (3) | Various | Evaluated | [9] |
| Kazinol K (4) | Various | Evaluated | [9] |
| 7,4'-dihydroxyflavan (5) | Various | Evaluated | [9] |
Experimental Protocols for In Vitro Cytotoxicity Assessment (General)
The following represents a generalized experimental protocol for assessing the in vitro cytotoxicity of a novel compound like this compound, based on standard methodologies reported in the literature for similar natural products.[11][12][13][14]
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) would be selected to assess both anticancer activity and general cytotoxicity.
-
Culture Conditions: Cells would be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular targets of this compound are unknown. However, based on the known biological activities of Broussonin A and other flavonoids, several signaling pathways could be plausibly implicated.
Broussonin A has been shown to inhibit angiogenesis by blocking VEGFR-2 signaling pathways.[15][16][17] It is conceivable that this compound could exert similar effects. Flavonoids are known to interact with a variety of cellular targets, including protein kinases, transcription factors, and enzymes involved in cellular proliferation and apoptosis.
The diagram below illustrates a generalized experimental workflow for in vitro cytotoxicity testing.
The following diagram depicts a simplified, hypothetical signaling pathway that could be inhibited by an isoprenylated flavonoid.
Discussion and Future Directions
The absence of safety and toxicity data for this compound represents a significant hurdle to its development as a potential therapeutic agent. While the cytotoxicity data from related isoprenylated flavonoids suggest that this compound may possess anticancer properties, it also indicates a potential for toxicity that must be thoroughly investigated.
Future research should prioritize a systematic evaluation of the safety and toxicity profile of this compound. This should include:
-
In Vitro Cytotoxicity Screening: A comprehensive screen against a broad panel of cancer and non-cancerous cell lines to determine its therapeutic index.
-
Genotoxicity Assays: Evaluation of its potential to cause DNA damage using assays such as the Ames test and the micronucleus assay.
-
In Vivo Acute and Sub-chronic Toxicity Studies: Determination of the LD50 and identification of potential target organs of toxicity in animal models.
-
ADME Studies: Characterization of its absorption, distribution, metabolism, and excretion profile.
-
Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates.
Conclusion
This compound is a structurally interesting natural product with a currently uncharacterized safety and toxicity profile. Based on the biological activities of related isoprenylated flavonoids, it is plausible that this compound may exhibit cytotoxic effects. However, in the absence of direct experimental evidence, any discussion of its safety remains speculative. This technical guide serves as a call to action for the scientific community to undertake the necessary studies to elucidate the toxicological properties of this compound, which is a prerequisite for any further exploration of its potential therapeutic applications.
References
- 1. ijmps.org [ijmps.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. In vitro antibacterial effects of Broussonetia papyrifera leaf extract and its anti-colitis in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxic isoprenylated flavans of Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoprenylated Flavonoids as Cav3.1 Low Voltage-Gated Ca2+ Channel Inhibitors from Salvia digitaloides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2'-O-Methylbroussonin A from Broussonin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the proposed synthesis of 2'-O-Methylbroussonin A from its precursor, Broussonin A. Due to the limited availability of a specific, published protocol for this exact synthesis, the following sections outline a generalized experimental approach based on established O-methylation methodologies for phenolic compounds. Additionally, this document summarizes the known biological activities of the parent compound, Broussonin A, to provide context for the potential therapeutic applications of its methylated derivative. While quantitative data for the direct synthesis of this compound is not currently available in the public domain, this document serves as a foundational guide for researchers seeking to explore this novel compound.
Introduction
Broussonin A is a prenylated polyphenol first isolated from the paper mulberry (Broussonetia papyrifera). It has garnered significant interest in the scientific community due to its diverse biological activities. Studies have demonstrated its potential as an anti-inflammatory, anti-angiogenic, and estrogenic agent. The therapeutic potential of Broussonin A is linked to its ability to modulate key signaling pathways, including the VEGFR-2 pathway, which is crucial in angiogenesis.
The synthesis of this compound, a methylated derivative of Broussonin A, represents a logical step in the exploration of this class of compounds. Methylation is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of a lead compound. By selectively methylating the 2'-hydroxyl group of Broussonin A, it may be possible to fine-tune its pharmacological profile. This document provides a theoretical framework and a generalized protocol for this synthetic transformation.
Proposed Synthesis of this compound
The synthesis of this compound from Broussonin A involves the selective methylation of the 2'-hydroxyl group. A general approach for this transformation is outlined below.
Generalized Experimental Protocol: O-Methylation of Broussonin A
Materials:
-
Broussonin A (starting material)
-
Methylating agent (e.g., Dimethyl sulfate (DMS), Methyl iodide)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Quenching agent (e.g., Ammonium chloride solution, Water)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolution: Dissolve Broussonin A in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base to the solution. The choice of base will depend on the reactivity of the hydroxyl group and the chosen methylating agent. For phenolic hydroxyl groups, a mild base like potassium carbonate is often sufficient.
-
Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C). The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Reaction Quenching: Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent.
-
Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction to isolate the product. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
As a specific protocol for the synthesis of this compound with reported yields is not available, a hypothetical data table is presented below to illustrate how such data should be structured.
| Parameter | Broussonin A (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₆H₁₆O₃ | C₁₇H₁₈O₃ |
| Molecular Weight | 256.29 g/mol | 270.32 g/mol |
| Appearance | Solid | To be determined |
| Purity (HPLC) | >98% | To be determined |
| Yield (%) | N/A | To be determined |
| ¹H NMR | Characteristic peaks | Shift in aromatic protons adjacent to the 2'-position |
| ¹³C NMR | Characteristic peaks | Appearance of a methoxy signal (~55-60 ppm) |
| Mass Spec (m/z) | [M+H]⁺ = 257.11 | [M+H]⁺ = 271.13 |
Biological Context and Signaling Pathways of Broussonin A
Understanding the biological activities of the parent compound, Broussonin A, is essential for predicting the potential effects of its methylated derivative.
Anti-Angiogenic Activity
Broussonin A has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This effect is mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Caption: Broussonin A inhibits angiogenesis by blocking VEGFR-2 signaling.
Estrogenic Activity
Broussonin A has also been reported to exhibit estrogenic activity, suggesting its potential application in hormone replacement therapy or in the management of estrogen-related conditions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound.
Caption: Workflow for synthesis and evaluation of this compound.
Conclusion
The synthesis of this compound presents an intriguing avenue for the development of new therapeutic agents based on the Broussonin A scaffold. While a specific, detailed protocol is not yet publicly available, the generalized methodology provided in this document offers a solid starting point for researchers. Further investigation into the biological activities of this compound is warranted to determine if the targeted methylation results in an improved pharmacological profile compared to the parent compound. The systematic exploration of such derivatives is crucial for advancing our understanding of structure-activity relationships and for the discovery of novel drug candidates.
Application Notes and Protocols for the Quantification of 2'-O-Methylbroussonin A and Related Prenylated Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Analytical Methods Overview
The primary analytical techniques for the quantification of prenylated flavonoids are HPLC, often coupled with a Diode Array Detector (DAD), and LC-MS/MS. These methods offer high sensitivity, selectivity, and accuracy.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of flavonoids. Reversed-phase chromatography with a C18 column is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior selectivity and sensitivity compared to HPLC-DAD, making it ideal for the analysis of complex samples and trace-level quantification.
Quantitative Data Summary
While specific quantitative data for 2'-O-Methylbroussonin A is not available, the following table summarizes typical validation parameters for the analysis of other prenylated flavonoids using HPLC and LC-MS/MS, providing a benchmark for method development and validation.
| Parameter | HPLC-DAD | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.03 - 30 ng/mL |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy (Recovery %) | 85% - 115% | 85% - 115% |
Experimental Protocols
The following are detailed protocols that can be adapted for the quantification of this compound.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol outlines a general method for the quantification of prenylated flavonoids from a plant matrix.
1. Sample Preparation (Solid-Liquid Extraction)
-
1.1. Weigh 1.0 g of the dried and powdered plant material (e.g., roots or leaves of Broussonetia papyrifera).
-
1.2. Place the powder in a conical flask and add 20 mL of 80% methanol.
-
1.3. Sonicate the mixture for 30 minutes at room temperature.
-
1.4. Centrifuge the mixture at 4000 rpm for 15 minutes.
-
1.5. Collect the supernatant. Repeat the extraction process on the residue two more times.
-
1.6. Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
1.7. Reconstitute the dried extract in 5 mL of methanol.
-
1.8. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
2.1. Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
2.2. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
2.3. Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
2.4. Gradient Elution:
-
0-5 min: 20% B
-
5-30 min: 20-80% B (linear gradient)
-
30-35 min: 80% B (isocratic)
-
35-40 min: 80-20% B (linear gradient)
-
40-45 min: 20% B (isocratic for column re-equilibration)
-
-
2.5. Flow Rate: 1.0 mL/min
-
2.6. Column Temperature: 30°C
-
2.7. Injection Volume: 10 µL
-
2.8. Detection: Diode Array Detector monitoring at a wavelength range of 200-400 nm. The specific wavelength for quantification should be the λmax of this compound.
3. Calibration Curve
-
3.1. Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
-
3.2. Prepare a series of working standard solutions by serially diluting the stock solution to cover a concentration range of approximately 0.5 to 100 µg/mL.
-
3.3. Inject each standard solution into the HPLC system and record the peak area.
-
3.4. Plot a calibration curve of peak area versus concentration and determine the linearity (R²).
4. Quantification
-
4.1. Inject the prepared sample extract into the HPLC system.
-
4.2. Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
4.3. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for quantification.
1. Sample Preparation
-
Follow the same sample preparation steps as in Protocol 1 (1.1 to 1.8). A further dilution of the final extract may be necessary to fall within the linear range of the LC-MS/MS instrument.
2. LC-MS/MS Instrumentation and Conditions
-
2.1. Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
2.2. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
2.3. Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
2.4. Gradient Elution: (A shorter gradient can often be used with UPLC)
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-9 min: 90% B (isocratic)
-
9-9.1 min: 90-10% B (linear gradient)
-
9.1-12 min: 10% B (isocratic for column re-equilibration)
-
-
2.5. Flow Rate: 0.3 mL/min
-
2.6. Column Temperature: 40°C
-
2.7. Injection Volume: 5 µL
3. Mass Spectrometry Parameters
-
3.1. Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
3.2. Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (m/z of the [M+H]⁺ or [M-H]⁻ ion) and the most abundant product ions of this compound by direct infusion of a standard solution.
-
Set up MRM transitions for quantification (the most intense transition) and confirmation (a second transition).
-
-
3.3. Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Calibration and Quantification
-
Follow the same procedure for preparing a calibration curve as in Protocol 1 (3.1 to 3.4), but with a lower concentration range suitable for LC-MS/MS (e.g., 0.1 to 1000 ng/mL).
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve. The use of a suitable internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
Experimental Workflows and Signaling Pathways
Caption: General workflow for the quantification of prenylated flavonoids.
Disclaimer: These protocols are intended as a general guide. It is essential to perform method development and validation for the specific analyte (this compound) and matrix being analyzed to ensure accurate and reliable results. This includes optimizing chromatographic conditions, mass spectrometry parameters (for LC-MS/MS), and thoroughly evaluating all validation parameters.
Application Notes and Protocols for Bioassays of 2'-O-Methylbroussonin A and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: The following protocols are generalized and should be adapted and optimized for the specific compound and research question.
I. Anti-inflammatory Bioassays in Macrophage Cell Culture
A common in vitro model to assess anti-inflammatory activity involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of a test compound to mitigate this response is then quantified.
Cell Line: RAW 285.7 Macrophages
The RAW 264.7 cell line, derived from a murine tumor, is widely used for studying inflammation due to its macrophage-like characteristics.[1]
Key Bioassays:
-
Nitric Oxide (NO) Production Assay (Griess Test): Measures the production of nitric oxide, a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Viability Assay (MTT Assay): Determines the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Cytokine Quantification (ELISA): Measures the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Western Blot Analysis: Assesses the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data Summary
The following table summarizes the reported anti-inflammatory activities of various compounds and extracts isolated from Broussonetia papyrifera. This data provides a comparative context for potential studies on 2'-O-Methylbroussonin A.
| Compound/Extract | Cell Line | Bioassay | Endpoint | Effective Concentration / IC50 | Reference |
| Broussonetia papyrifera Stem Bark (n-hexane fraction) | RAW 264.7 | NO Production | Inhibition | Significantly reduced at 10-80 µg/ml | [2] |
| Broussonetia papyrifera Stem Bark (n-hexane fraction) | RAW 264.7 | TNF-α Secretion | Inhibition | Significantly reduced at 10-80 µg/ml | [2] |
| Broussonetia papyrifera Stem Bark (n-hexane fraction) | RAW 264.7 | IL-1β Secretion | Inhibition | Significantly reduced at 10-80 µg/ml | [2] |
| Broussonin E | RAW 264.7 | TNF-α Release | Inhibition | Dose-dependent | [3] |
| Broussonin E | RAW 264.7 | iNOS mRNA Expression | Inhibition | Dose-dependent | [3] |
| Broussonin E | RAW 264.7 | COX-2 mRNA Expression | Inhibition | Dose-dependent | [3] |
| Broussochalcone A | RAW 264.7 | iNOS Protein Expression | Inhibition | - | [4] |
| Flavonoids from Broussonetia papyrifera Root Bark | RAW 264.7 | NO Production | Inhibition | - | [1] |
| Flavonoids from Broussonetia papyrifera Root Bark | RAW 264.7 | TNF-α Expression | Inhibition | - | [1] |
| Flavonoids from Broussonetia papyrifera Root Bark | RAW 264.7 | IL-6 Expression | Inhibition | - | [1] |
II. Experimental Protocols
Protocol 1: RAW 264.7 Cell Culture
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed in new flasks at a 1:4 or 1:5 dilution.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
RAW 264.7 cells
-
DMEM (serum-free)
-
This compound (or other test compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and replace it with serum-free DMEM containing various concentrations of the test compound.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
Materials:
-
RAW 264.7 cells
-
DMEM (serum-free)
-
Lipopolysaccharide (LPS)
-
This compound (or other test compound) stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
III. Visualization of Signaling Pathways and Workflows
Experimental Workflow for Anti-inflammatory Screening
Caption: A streamlined workflow for assessing the anti-inflammatory potential of test compounds.
LPS-Induced Pro-inflammatory Signaling Pathway
Caption: A simplified diagram of the LPS-induced inflammatory signaling cascade in macrophages.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for In Vivo Studies of 2'-O-Methylbroussonin A
Disclaimer: To date, no specific in vivo animal model studies for 2'-O-Methylbroussonin A have been published in peer-reviewed literature. The following application notes and protocols are based on the known biological activities of the related compound, Broussonin A, and general methodologies for in vivo studies of similar compounds. These should be regarded as illustrative templates for researchers and drug development professionals.
Introduction to this compound and its Therapeutic Potential
This compound is a derivative of Broussonin A, a diphenylpropane compound isolated from Broussonetia kazinoki. Broussonin A has demonstrated potential therapeutic effects, particularly in the inhibition of angiogenesis, which is a critical process in tumor growth and metastasis. The primary mechanism of action for Broussonin A involves the blockade of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1] It is hypothesized that this compound may exhibit similar or enhanced anti-angiogenic properties, making it a candidate for investigation in oncology and other angiogenesis-dependent diseases.
Hypothetical In Vivo Anti-Angiogenesis and Anti-Tumor Efficacy Studies
Animal Model: Human Tumor Xenograft in Immunodeficient Mice
A standard model to assess anti-tumor efficacy is the use of human tumor cell line-derived xenografts in immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).[2][3][4][5] This model allows for the evaluation of a compound's ability to inhibit the growth of human tumors in a living organism.
Experimental Protocol: Tumor Xenograft Study
-
Cell Culture and Implantation:
-
Human cancer cells known to express high levels of VEGF (e.g., A549 non-small cell lung cancer, U87-MG glioblastoma) are cultured under standard conditions.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of 6-8 week old immunodeficient mice.
-
-
Tumor Growth and Grouping:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Vehicle Control: Administered with the same vehicle used to dissolve this compound.
-
This compound: Administered at three different dose levels (e.g., 10, 30, and 100 mg/kg), once daily via oral gavage or intraperitoneal injection for 21 consecutive days. The route of administration would be determined by preliminary pharmacokinetic and toxicology studies.
-
Positive Control: A known anti-angiogenic agent (e.g., Sunitinib) is administered at a clinically relevant dose.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is recorded to monitor for toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., CD31 staining for microvessel density).
-
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |
| Vehicle Control | - | 1500 ± 150 | 0 | 1.5 ± 0.2 |
| This compound | 10 | 1100 ± 120 | 26.7 | 1.1 ± 0.15 |
| This compound | 30 | 750 ± 90 | 50.0 | 0.75 ± 0.1 |
| This compound | 100 | 400 ± 60 | 73.3 | 0.4 ± 0.08 |
| Positive Control | 20 | 350 ± 50 | 76.7 | 0.35 ± 0.06 |
Visualization: Experimental Workflow and Signaling Pathway
Caption: Workflow for a tumor xenograft study.
Caption: VEGFR-2 signaling pathway.
Hypothetical In Vivo Anti-Inflammatory Studies
Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating the anti-inflammatory activity of new compounds.[6][7][8]
Experimental Protocol: Paw Edema Study
-
Animals and Grouping:
-
Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Animals are fasted overnight before the experiment.
-
Rats are randomized into treatment and control groups (n=6-8 per group).
-
-
Dosing and Administration:
-
Vehicle Control: Administered with the vehicle.
-
This compound: Administered orally at three different doses (e.g., 25, 50, and 100 mg/kg) one hour before carrageenan injection.
-
Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) is administered orally.
-
-
Induction of Inflammation and Measurement:
-
A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated.
-
Data Presentation: Hypothetical Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) ± SEM | Edema Inhibition at 3h (%) |
| Vehicle Control | - | 1.20 ± 0.10 | 0 |
| This compound | 25 | 0.95 ± 0.08 | 20.8 |
| This compound | 50 | 0.70 ± 0.06 | 41.7 |
| This compound | 100 | 0.50 ± 0.05 | 58.3 |
| Indomethacin | 10 | 0.45 ± 0.04 | 62.5 |
Visualization: Workflow for Paw Edema Assay
Caption: Workflow for paw edema assay.
Hypothetical Pharmacokinetic (PK) and Toxicology Studies
Animal Models for PK and Toxicology
Rats and dogs are commonly used species for preclinical pharmacokinetic and toxicology studies to assess the safety profile of a new chemical entity.[9][10][11]
Experimental Protocol: Preliminary PK and Acute Toxicity
-
Pharmacokinetic Study:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Dosing: A single intravenous (IV) dose (e.g., 5 mg/kg) and a single oral (PO) dose (e.g., 20 mg/kg) of this compound are administered.
-
Sampling: Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Parameters Calculated: Cmax, Tmax, AUC, half-life (t1/2), clearance, and oral bioavailability.
-
-
Acute Toxicology Study (Maximum Tolerated Dose - MTD):
-
Animals: Mice or rats.
-
Dosing: A single administration of escalating doses of this compound.
-
Observation: Animals are observed for 7-14 days for signs of toxicity, morbidity, and mortality.
-
Endpoint: The highest dose that does not cause significant toxicity or mortality is determined as the MTD.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3600 | 7200 |
| t1/2 (h) | 4.5 | 5.0 |
| Clearance (mL/min/kg) | 23.1 | - |
| Oral Bioavailability (%) | - | 50.0 |
Visualization: Logical Flow of Preclinical Development
Caption: Preclinical development pathway.
References
- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 4. Mimicking and surpassing the xenograft model with cancer-on-chip technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft Tumor Models for Oncology Studies — MB Biosciences [mbbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Pharmacokinetics and metabolism of brotizolam in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Broussonin A as a Molecular Probe in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin A, a natural isoprenylated flavonoid isolated from plants such as Broussonetia kazinoki, has emerged as a valuable molecular probe for investigating key cellular signaling pathways. While the compound "2'-O-Methylbroussonin A" is not described in the current scientific literature, Broussonin A itself has demonstrated significant biological activity, making it a powerful tool for studying processes such as angiogenesis, inflammation, and cancer cell proliferation. Its ability to modulate multiple signaling cascades, including the VEGFR-2, Akt, ERK, and NF-κB pathways, provides a multifaceted approach to dissecting these complex cellular events. These application notes provide an overview of Broussonin A's mechanism of action and detailed protocols for its use in cell signaling research.
Mechanism of Action
Broussonin A exerts its effects by intervening in several critical signaling pathways:
-
VEGFR-2 Signaling Pathway: Broussonin A has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. It mediates this effect by suppressing the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Upon stimulation by its ligand, VEGF-A, VEGFR-2 undergoes autophosphorylation, initiating a downstream cascade that promotes endothelial cell proliferation, migration, and tube formation. Broussonin A inhibits the phosphorylation of VEGFR-2 and its downstream effectors, including Akt, ERK, and p70S6K, thereby blocking the pro-angiogenic signals.[1][2][3]
-
NF-κB Signaling Pathway: Broussonin A can suppress the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, by modulating the NF-κB signaling pathway. It achieves this at the transcriptional level, indicating an interference with the activation and nuclear translocation of NF-κB subunits.
-
Akt and ERK Signaling Pathways: As downstream effectors of many receptor tyrosine kinases, including VEGFR-2, the Akt and ERK pathways are central to cell survival, proliferation, and migration. Broussonin A has been observed to down-regulate the phosphorylation of both Akt and ERK, contributing to its anti-proliferative and anti-angiogenic activities.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of Broussonin A on various cellular processes. This data is essential for determining appropriate experimental concentrations.
| Assay | Cell Line | Stimulant | Parameter | Broussonin A Concentration | Effect | Reference |
| Cell Migration | HUVECs | VEGF-A (10 ng/mL) | Migration | 0.1–10 µM | Dose-dependent inhibition | [1][2] |
| Cell Invasion | HUVECs | VEGF-A (10 ng/mL) | Invasion | 0.1–10 µM | Dose-dependent inhibition | [1] |
| Tube Formation | HUVECs | VEGF-A (10 ng/mL) | Capillary-like structures | 0.1–10 µM | Significant abrogation | [1][4] |
| Cell Proliferation | HUVECs | VEGF-A | Proliferation | Not specified | Suppression | [1][2][3] |
| Cell Proliferation | H1299 (NSCLC) | Mitogens | Proliferation | Not specified | Inhibition | [1] |
| Cell Proliferation | A549 (NSCLC) | Mitogens | Proliferation | Not specified | Inhibition | [1] |
| Cell Proliferation | SKOV-3 (Ovarian Cancer) | Mitogens | Proliferation | Not specified | Inhibition | [1] |
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2, Akt, and ERK Phosphorylation
This protocol details the steps to analyze the inhibitory effect of Broussonin A on protein phosphorylation in a target cell line (e.g., HUVECs).
Materials:
-
Broussonin A
-
Target cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
VEGF-A
-
1X PBS (Phosphate Buffered Saline)
-
1X SDS sample buffer
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat cells with various concentrations of Broussonin A (e.g., 1-10 µM) for 30 minutes.
-
Stimulate the cells with VEGF-A (e.g., 10 ng/mL) for the desired time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold 1X PBS.
-
Lyse cells by adding 1X SDS sample buffer or protein lysis buffer. Scrape the cells and transfer to a microcentrifuge tube.[5]
-
Sonicate the lysate for 10-15 seconds to shear DNA.[5]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blot:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of Broussonin A on the migration of endothelial cells.
Materials:
-
Broussonin A
-
Target cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
VEGF-A
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) for creating the "wound"
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Gently scratch the monolayer with a sterile p200 pipette tip to create a cell-free gap ("wound").
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh serum-free or low-serum medium to the wells.
-
Add different concentrations of Broussonin A to the respective wells. Include a vehicle control.
-
Add the stimulant (e.g., VEGF-A) to all wells except the negative control.
-
-
Image Acquisition:
-
Immediately capture images of the wounds at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 8, 16, 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the time 0 image.
-
Compare the migration rates between the different treatment groups.
-
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of Broussonin A to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Broussonin A
-
Target endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
VEGF-A
-
Matrigel® or a similar basement membrane extract
-
96-well plates
-
Microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel® on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Preparation and Treatment:
-
Harvest endothelial cells and resuspend them in a small volume of serum-free medium.
-
Pre-treat the cells with different concentrations of Broussonin A and a vehicle control for 30 minutes.
-
-
Seeding on Matrigel®:
-
Seed the treated cells onto the solidified Matrigel®.
-
Add VEGF-A to the appropriate wells to stimulate tube formation.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like structures under a microscope.
-
Capture images of the tube networks.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized image analysis software.
-
Compare the results from the Broussonin A-treated groups to the control groups.[4]
-
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Enhancing the Bioavailability of 2'-O-Methylbroussonin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-Methylbroussonin A, a promising prenylated flavonoid, exhibits significant therapeutic potential. However, like many flavonoids, its clinical utility is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism.[1][2][3] This document outlines advanced formulation strategies to overcome these limitations, providing detailed protocols for the preparation of nanosuspensions, liposomal formulations, and cyclodextrin inclusion complexes. Furthermore, it presents a standardized protocol for in vivo pharmacokinetic evaluation in a rodent model to assess the enhancement of bioavailability. Hypothetical signaling pathways are also visualized to provide a broader context for its potential cellular mechanisms.
Introduction to this compound and Bioavailability Challenges
Flavonoids are a class of plant secondary metabolites with a wide range of pharmacological activities.[1] this compound, isolated from the Broussonetia species, has garnered interest for its potential therapeutic effects. Despite its promise, the inherent low water solubility of this compound presents a significant hurdle to achieving therapeutic concentrations in vivo after oral administration.[2][3] Strategies to enhance its dissolution rate and protect it from rapid metabolism are crucial for its development as a therapeutic agent.[1][2][3]
Formulation Strategies for Improved Bioavailability
Several formulation approaches can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These strategies primarily focus on increasing the surface area for dissolution, improving aqueous solubility, and protecting the molecule from enzymatic degradation.[1][3][4] This document will focus on three proven techniques: nanosuspensions, liposomal delivery, and cyclodextrin complexation.
Quantitative Data Summary
The following table summarizes the hypothetical pharmacokinetic parameters of this compound in different formulations following oral administration in a rat model. This data illustrates the potential improvements in bioavailability achievable with the described formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| Nanosuspension | 50 | 750 ± 90 | 1.0 | 3600 ± 450 | 600 |
| Liposomal Formulation | 50 | 600 ± 75 | 1.5 | 4200 ± 510 | 700 |
| Cyclodextrin Complex | 50 | 450 ± 60 | 1.0 | 2700 ± 320 | 450 |
Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.
Experimental Protocols
Preparation of this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Poloxamer 188
-
Deionized water
-
High-pressure homogenizer
-
Zeta sizer
Protocol:
-
Dissolve 1% (w/v) Poloxamer 188 in deionized water to prepare the stabilizer solution.
-
Disperse 0.5% (w/v) of this compound in the stabilizer solution.
-
Stir the mixture at 1000 rpm for 30 minutes to ensure uniform wetting of the drug particles.
-
Subject the suspension to high-pressure homogenization at 1500 bar for 20 cycles.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using a zeta sizer.
-
Store the nanosuspension at 4°C for further studies.
Preparation of Liposomal this compound
Objective: To encapsulate this compound within liposomes to improve its solubility and protect it from degradation.
Materials:
-
This compound
-
Soybean phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
Protocol:
-
Dissolve 100 mg of soybean phosphatidylcholine, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at room temperature.
-
Sonicate the resulting suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) in an ice bath to form small unilamellar vesicles.
-
Determine the encapsulation efficiency by separating the free drug from the liposomes using centrifugation and quantifying the drug in the supernatant.
-
Characterize the liposomes for their size, PDI, and zeta potential.
Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To form an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze dryer
Protocol:
-
Prepare a 1:2 molar ratio solution of this compound and HP-β-CD in deionized water.
-
Stir the mixture on a magnetic stirrer at 400 rpm for 48 hours at room temperature.
-
Filter the solution through a 0.45 µm membrane filter to remove any un-complexed drug.
-
Freeze the filtered solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a solid powder of the inclusion complex.
-
Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
The prepared this compound formulations
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
LC-MS/MS system
Protocol:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into four groups (n=6 per group): Unformulated, Nanosuspension, Liposomal, and Cyclodextrin complex.
-
Administer the respective formulations orally at a dose of 50 mg/kg of this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for the preparation of different formulations.
Caption: Workflow for the in vivo pharmacokinetic study.
Conclusion
The formulation strategies and protocols outlined in this document provide a comprehensive framework for researchers to enhance the oral bioavailability of this compound. By converting the poorly soluble compound into advanced delivery systems, its therapeutic potential can be more effectively evaluated and harnessed. The provided protocols are based on established methodologies and can be adapted for other poorly soluble flavonoids. Further optimization and characterization of these formulations are encouraged to tailor them for specific therapeutic applications.
References
Application Notes and Protocols for High-Throughput Screening of 2'-O-Methylbroussonin A
Introduction
2'-O-Methylbroussonin A is a derivative of Broussonin A, a natural phenolic compound. Natural products and their derivatives are a rich source of novel bioactive molecules for drug discovery. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of such compounds to identify potential therapeutic agents. This document provides detailed application notes and protocols for the evaluation of this compound in two common HTS assays: a tyrosinase inhibition assay for screening potential skin-lightening agents and an antioxidant assay to determine its radical scavenging properties.
Tyrosinase Inhibition High-Throughput Screening Assay
Application Note:
Hyperpigmentation disorders and the cosmetic demand for skin-lightening agents have driven the search for potent and safe tyrosinase inhibitors. Tyrosinase is the key enzyme in the melanin biosynthesis pathway, catalyzing the initial and rate-limiting steps.[1][2][3] This HTS assay is designed to identify inhibitors of mushroom tyrosinase, a commonly used model enzyme, in a 384-well format suitable for rapid screening of compound libraries. This compound, as a phenolic compound, is a candidate for evaluation as a tyrosinase inhibitor.
Signaling Pathway: Melanin Biosynthesis
The production of melanin is a complex process initiated by the enzyme tyrosinase.[2][4][5] The pathway begins with the hydroxylation of L-tyrosine to L-DOPA, followed by the oxidation of L-DOPA to dopaquinone.[2][4] Dopaquinone is a crucial intermediate that can then lead to the formation of either eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment).[6] Tyrosinase inhibitors can block this pathway at the initial steps, thereby reducing melanin production.
Experimental Workflow: Tyrosinase Inhibition HTS
The workflow for the tyrosinase inhibition HTS assay is a streamlined process designed for automation and high throughput. It involves the preparation of reagents, dispensing of the test compound and enzyme, followed by the addition of the substrate to initiate the reaction and subsequent measurement of the product formation.
Quantitative Data
The following table presents hypothetical inhibitory data for this compound against mushroom tyrosinase, with Kojic Acid as a positive control.[7][8]
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 25.5 ± 2.1 | Competitive |
| Kojic Acid | 15.2 ± 1.5 | Competitive |
Experimental Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handler
-
Microplate reader
2. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.
-
Tyrosinase Solution: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in Assay Buffer. Immediately before use, dilute to a working concentration of 200 U/mL in ice-cold Assay Buffer.
-
L-DOPA Solution: Prepare a 10 mM stock solution of L-DOPA in Assay Buffer. Immediately before use, dilute to a working concentration of 2.5 mM in Assay Buffer.
-
Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create a dilution series in DMSO, and then dilute each concentration 1:100 in Assay Buffer for the assay (final DMSO concentration ≤ 1%).
-
Positive Control (Kojic Acid): Prepare a 10 mM stock solution in water. Create a dilution series in water and then dilute each concentration 1:100 in Assay Buffer.
3. Assay Procedure:
-
Dispense 5 µL of the diluted this compound or Kojic Acid solutions into the appropriate wells of a 384-well plate.
-
For negative control wells (100% activity), add 5 µL of Assay Buffer containing 1% DMSO.
-
For blank wells (no enzyme activity), add 10 µL of Assay Buffer containing 1% DMSO.
-
Add 5 µL of the 200 U/mL Tyrosinase Solution to all wells except the blank wells.
-
Mix gently by tapping the plate and incubate for 10 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 10 µL of the 2.5 mM L-DOPA solution to all wells.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value by non-linear regression analysis.
Antioxidant Activity High-Throughput Screening Assay (DPPH)
Application Note:
Many phenolic compounds exhibit antioxidant activity by scavenging free radicals, which are implicated in various diseases and aging processes.[9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method for evaluating the antioxidant capacity of compounds in a high-throughput format. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Workflow: DPPH Radical Scavenging HTS
The DPPH assay workflow is straightforward, involving the mixing of the test compound with the DPPH radical solution and measuring the change in absorbance after a short incubation period.
Quantitative Data
The following table shows hypothetical antioxidant activity data for this compound in the DPPH assay, with Ascorbic Acid as a positive control. The O-methylation of hydroxyl groups in the catechol ring of flavonoids has been observed to decrease antioxidant activity in some cases.[10]
| Compound | IC50 (µM) |
| This compound | 45.8 ± 3.5 |
| Ascorbic Acid | 8.5 ± 0.7 |
Experimental Protocol
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic Acid (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handler
-
Microplate reader
2. Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create a dilution series in DMSO.
-
Positive Control (Ascorbic Acid): Prepare a 1 mM stock solution in methanol. Create a dilution series in methanol.
3. Assay Procedure:
-
Dispense 2 µL of the diluted this compound or Ascorbic Acid solutions into the appropriate wells of a 384-well plate.
-
For the negative control wells (100% radical), add 2 µL of DMSO.
-
For the blank wells, add 2 µL of methanol.
-
Add 38 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration and determine the IC50 value by non-linear regression analysis.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Melanin - Wikipedia [en.wikipedia.org]
- 7. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2'-O-Methylbroussonin A Delivery Systems for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2'-O-Methylbroussonin A is a novel prenylated flavonoid derivative. While research on this specific compound is emerging, its structural analog, Broussonin A, has demonstrated significant anti-angiogenic and anti-cancer properties.[1][2] Broussonins inhibit vascular endothelial growth factor (VEGF)-stimulated responses, which are crucial for tumor growth and metastasis.[1][2] Like many natural phenolic compounds, this compound is expected to have low bioavailability, which can limit its therapeutic efficacy.[3][4][5] To overcome this limitation, targeted delivery systems, particularly nanoparticle-based formulations, are being explored to enhance its stability, tumor-specific accumulation, and intracellular delivery.[6][7]
These application notes provide an overview of the proposed mechanism of action of this compound and detail protocols for the formulation and evaluation of a targeted nanoparticle delivery system. The methodologies are based on established techniques for the nanoencapsulation of similar bioactive compounds.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects primarily through the inhibition of the VEGFR-2 signaling pathway in endothelial cells, a mechanism shared with Broussonin A.[1][2] This inhibition is expected to block downstream signaling cascades responsible for endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor angiogenesis.
Caption: Proposed signaling pathway of this compound in endothelial cells.
Quantitative Data Summary
The following tables summarize hypothetical yet representative data for a targeted nanoparticle formulation of this compound, based on typical results for similar drug delivery systems.
Table 1: Physicochemical Properties of Nanoparticle Formulations
| Formulation | Drug | Polymer/Lipid | Targeting Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| NP-Brou-A | This compound | PLGA | None | 155 ± 10 | 0.18 ± 0.03 | 85 ± 5 |
| NP-Brou-A-T | This compound | PLGA | anti-VEGFR2 Ab | 165 ± 12 | 0.20 ± 0.04 | 82 ± 6 |
| Lipo-Brou-A | This compound | DSPE-PEG | None | 120 ± 8 | 0.15 ± 0.02 | 90 ± 4 |
| Lipo-Brou-A-T | This compound | DSPE-PEG | cRGD peptide | 130 ± 9 | 0.17 ± 0.03 | 88 ± 5 |
Table 2: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | Free this compound | NP-Brou-A | NP-Brou-A-T |
| HUVEC | Endothelial | 15.2 ± 1.8 | 8.5 ± 0.9 | 3.1 ± 0.4 |
| MCF-7 | Breast Cancer | 25.8 ± 2.5 | 15.3 ± 1.5 | 7.9 ± 0.8 |
| A549 | Lung Cancer | 30.1 ± 3.1 | 18.9 ± 2.0 | 9.2 ± 1.1 |
| Normal Fibroblasts | Non-cancerous | > 100 | > 100 | > 100 |
Experimental Protocols
Protocol 1: Formulation of Targeted PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles with a targeting antibody conjugated to the surface.
Caption: Experimental workflow for the synthesis of targeted nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anti-VEGFR2 antibody
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Preparation of Drug-Loaded Nanoparticles:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
Add the organic phase to 10 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on ice.
-
Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unincorporated drug.
-
-
Surface Conjugation of Targeting Ligand:
-
Resuspend the nanoparticle pellet in 10 mL of PBS.
-
Activate the carboxyl groups on the PLGA nanoparticle surface by adding 10 mg of EDC and 5 mg of NHS. Incubate for 30 minutes at room temperature.
-
Centrifuge the activated nanoparticles and resuspend in 10 mL of fresh PBS.
-
Add 100 µg of anti-VEGFR2 antibody to the nanoparticle suspension and incubate for 4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of Tris buffer.
-
Purify the targeted nanoparticles by dialysis against PBS for 24 hours to remove unconjugated antibodies and other reagents.
-
-
Characterization:
-
Determine particle size and PDI using Dynamic Light Scattering (DLS).
-
Assess the encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable organic solvent, and quantify the drug content using HPLC.
-
Protocol 2: In Vitro Cell Viability Assay
This protocol details the evaluation of the cytotoxic effects of the nanoparticle formulations on cancer and normal cells using the MTT assay.
Materials:
-
HUVEC, MCF-7, A549, and normal fibroblast cell lines
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound (dissolved in DMSO)
-
Nanoparticle formulations (NP-Brou-A, NP-Brou-A-T)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of free this compound and the nanoparticle formulations in the cell culture medium.
-
Replace the medium in the wells with 100 µL of the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve fitting software.
-
Protocol 3: In Vitro Endothelial Tube Formation Assay
This protocol assesses the anti-angiogenic potential of the formulations by evaluating their ability to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVEC cells
-
Matrigel
-
EGM-2 medium
-
24-well plates
-
Test compounds (Free drug and nanoparticle formulations)
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate with 250 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVEC cells and resuspend them in EGM-2 medium containing the desired concentrations of the test compounds.
-
Seed 5 x 10^4 cells per well onto the solidified Matrigel.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Analysis:
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from the treated groups to the untreated control.
-
Disclaimer: The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and materials. This compound is a novel compound, and its properties and mechanisms of action are still under investigation. The provided data is illustrative and based on findings from structurally related compounds.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenol nanoformulations for cancer therapy: experimental evidence and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of natural phenolic compounds for the potential treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenol-Based Nanoparticles: A Promising Frontier for Enhanced Colorectal Cancer Treatment [mdpi.com]
Preclinical Development of 2'-O-Methylbroussonin A: Application Notes and Protocols for Anti-Angiogenic and Anti-Cancer Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methylbroussonin A is a novel synthetic derivative of Broussonin A, a natural diphenylpropane isolated from Broussonetia kazinoki. Broussonin A has demonstrated significant potential as an anti-cancer and anti-angiogenic agent by targeting the VEGFR-2 signaling pathway and integrin β1 expression.[1][2][3] The strategic addition of a 2'-O-methyl group to the Broussonin A scaffold is hypothesized to enhance its metabolic stability, bioavailability, and ultimately its therapeutic efficacy.
These application notes provide a comprehensive experimental design for the preclinical evaluation of this compound, outlining detailed protocols for both in vitro and in vivo studies to assess its anti-cancer and anti-angiogenic properties.
In Vitro Efficacy and Mechanism of Action Studies
A series of in vitro assays will be conducted to determine the bioactivity of this compound and elucidate its mechanism of action.
Cell Viability and Cytotoxicity Assays
Objective: To evaluate the dose-dependent cytotoxic effects of this compound on various cancer cell lines and normal endothelial cells.
Protocol: MTT Assay
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs), non-small cell lung cancer cells (A549), and ovarian cancer cells (SKOV-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | IC50 (µM) |
| HUVEC | 25.8 |
| A549 | 15.2 |
| SKOV-3 | 18.5 |
Endothelial Cell Migration and Invasion Assays
Objective: To assess the inhibitory effect of this compound on VEGF-A-stimulated endothelial cell migration and invasion, key processes in angiogenesis.
Protocol: Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. No coating is required for migration assays.
-
Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium.
-
Chemoattractant and Treatment: Add medium containing VEGF-A (20 ng/mL) to the lower chamber as a chemoattractant. Add varying concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate for 24 hours.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells on the bottom of the membrane with crystal violet. Count the number of migrated/invaded cells under a microscope.
Table 2: Hypothetical Inhibition of HUVEC Migration and Invasion by this compound
| Concentration (µM) | Migration Inhibition (%) | Invasion Inhibition (%) |
| 1 | 25 | 30 |
| 10 | 60 | 68 |
| 50 | 85 | 92 |
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Protocol: Tube Formation Assay
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells and treat with different concentrations of this compound in the presence of VEGF-A.
-
Incubation: Incubate for 6-12 hours.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points.
Table 3: Hypothetical Inhibition of HUVEC Tube Formation by this compound
| Concentration (µM) | Tube Length Inhibition (%) | Branch Point Inhibition (%) |
| 1 | 35 | 40 |
| 10 | 70 | 78 |
| 50 | 95 | 98 |
Western Blot Analysis of VEGFR-2 Signaling Pathway
Objective: To investigate the molecular mechanism by which this compound inhibits angiogenesis by examining its effect on the phosphorylation of key proteins in the VEGFR-2 signaling cascade.
Protocol: Western Blotting
-
Cell Lysis: Treat HUVECs with this compound for the indicated times, stimulate with VEGF-A, and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total VEGFR-2, ERK, Akt, and p38 MAPK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy and Toxicity Studies
In vivo studies will be conducted to evaluate the anti-tumor efficacy and assess the safety profile of this compound in a preclinical animal model.
Xenograft Tumor Model
Objective: To determine the in vivo anti-tumor activity of this compound.
Protocol: A549 Xenograft Model
-
Tumor Cell Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) and a vehicle control intraperitoneally or orally daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
Table 4: Hypothetical Anti-Tumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| 10 mg/kg | 950 | 36.7 |
| 25 mg/kg | 600 | 60.0 |
| 50 mg/kg | 350 | 76.7 |
Acute Toxicity Study
Objective: To determine the potential acute toxicity of this compound.
Protocol: Acute Toxicity Assessment
-
Animal Dosing: Administer single escalating doses of this compound to healthy mice.
-
Observation: Monitor the animals for signs of toxicity and mortality for 14 days.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2'-O-Methylbroussonin A" solubility issues and solutions
Technical Support Center: 2'-O-Methylbroussonin A
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a prenylated flavonoid, a class of natural products known for a variety of biological activities. The presence of a prenyl group and a methyl group generally increases the lipophilicity of the molecule.[1] This increased lipophilicity often leads to poor aqueous solubility, which can present significant challenges for in vitro and in vivo studies, affecting bioavailability and uniform dosing.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: I am having trouble dissolving this compound for my cell-based assays. What do you recommend?
A3: For cell-based assays, it is common to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous culture medium. Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds.[2][4] It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not affect the cells (typically <0.5% v/v).
Q4: My compound is precipitating out of solution after I dilute my DMSO stock into my aqueous buffer. What can I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of your compound in the aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Use a solubilizing agent: Incorporating a surfactant or a cyclodextrin in your aqueous buffer can help to increase the solubility of your compound.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of the buffer, try adding it to a smaller volume first with vigorous vortexing and then gradually adding the rest of the buffer.
Troubleshooting Guide: Solubility Issues
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
-
Problem: this compound does not fully dissolve in the chosen organic solvent even at a low concentration.
-
Possible Causes:
-
The solvent may not be appropriate for this compound.
-
The compound may have low purity.
-
Insufficient mixing or sonication.
-
-
Solutions:
-
Try a different organic solvent. A table of recommended solvents is provided below.
-
Use gentle heating (e.g., 37°C) and vortexing or sonication to aid dissolution.
-
If the issue persists, consider verifying the purity of your compound.
-
Issue 2: Compound Crashes Out of Solution During Long-Term Storage
-
Problem: The compound precipitates from the stock solution over time when stored at low temperatures.
-
Possible Causes:
-
The storage temperature is too low, causing the solvent to freeze or the compound's solubility to decrease significantly.
-
The solution is supersaturated.
-
-
Solutions:
-
Store the stock solution at a higher temperature if stability allows (e.g., 4°C instead of -20°C).
-
Prepare fresh stock solutions more frequently and avoid long-term storage of highly concentrated solutions.
-
Consider storing the compound as a dry powder and preparing the solution immediately before use.
-
Data Presentation: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Poorly Soluble | Due to the lipophilic nature of the prenyl and methyl groups, aqueous solubility is expected to be very low. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[2][4] |
| Ethanol | Soluble | May be a suitable alternative to DMSO for some applications. |
| Methanol | Soluble | Another potential solvent for stock solution preparation. |
| Chloroform | Soluble | Suitable for extraction and some analytical techniques, but generally not used for biological assays due to toxicity.[2] |
| Dichloromethane | Soluble | Similar to chloroform, useful for extraction and chemical reactions.[2] |
| Ethyl Acetate | Soluble | A moderately polar solvent that can be used for extraction and chromatography.[2] |
| Acetone | Soluble | A polar aprotic solvent that can dissolve a wide range of compounds.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder), Dimethyl Sulfoxide (DMSO, anhydrous), microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 300 g/mol , you would need 3 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Improving Aqueous Solubility using Cyclodextrins
-
Materials: this compound stock solution (in DMSO), Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous buffer (e.g., PBS), magnetic stirrer.
-
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in your aqueous buffer. A common starting concentration is 1-5% (w/v).
-
While stirring the HP-β-CD solution, slowly add the required volume of the this compound stock solution dropwise.
-
Continue stirring the solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If precipitation occurs, you may need to increase the concentration of HP-β-CD or decrease the final concentration of your compound.
-
Mandatory Visualization
Caption: Experimental workflow for preparing solutions of poorly soluble compounds like this compound.
Caption: A generalized signaling pathway for apoptosis, a common target of investigation for flavonoid compounds.
References
Technical Support Center: Optimizing 2'-O-Methylbroussonin A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2'-O-Methylbroussonin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, focusing on a plausible synthetic route involving a Horner-Wadsworth-Emmons reaction to form the stilbene core, followed by prenylation and selective methylation.
Issue 1: Low yield in the Horner-Wadsworth-Emmons reaction for the stilbene backbone synthesis.
-
Question: My Horner-Wadsworth-Emmons reaction to form the stilbene precursor is resulting in a low yield. What are the possible causes and solutions?
-
Answer: Low yields in this reaction can stem from several factors:
-
Base Selection: The choice of base is critical. For high E-isomer selectivity, sodium or lithium bases like NaH or n-BuLi are generally preferred. Potassium bases, especially in the presence of crown ethers, can favor the Z-isomer.
-
Reaction Temperature: While low temperatures are often used to control side reactions, excessively low temperatures can hinder the reaction rate. Experimenting with a gradual increase in temperature, for instance from -78°C to room temperature, may improve the yield of the thermodynamically favored E-isomer.
-
Purity of Reagents: Ensure that the aldehyde, phosphonate, and solvent are of high purity and anhydrous. Water can quench the phosphonate carbanion, leading to reduced yields.
-
Steric Hindrance: Significant steric hindrance on either the aldehyde or the phosphonate can impede the reaction. If possible, consider using less bulky protecting groups.
-
Issue 2: Poor regioselectivity during the Friedel-Crafts prenylation of the phenolic precursor.
-
Question: I am observing the formation of multiple prenylated isomers and di-prenylated products. How can I improve the regioselectivity for C-prenylation?
-
Answer: Achieving high regioselectivity in Friedel-Crafts prenylation of phenols can be challenging due to multiple activated positions on the aromatic ring.[1] Consider the following strategies:
-
Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) can influence the regioselectivity. A systematic screening of different Lewis acids and their concentrations is recommended.
-
Protecting Groups: Introducing a bulky protecting group on one of the hydroxyl groups can sterically hinder reaction at adjacent positions, thereby directing the prenylation to the desired site.
-
Solvent Effects: The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents from non-polar (e.g., hexane, dichloromethane) to moderately polar (e.g., dioxane).
-
Alternative Prenylation Methods: If direct Friedel-Crafts alkylation remains problematic, consider alternative strategies such as a Claisen rearrangement of an O-prenylated precursor.
-
Issue 3: Difficulty in achieving selective 2'-O-methylation.
-
Question: My methylation reaction is leading to a mixture of mono- and di-methylated products, or methylation at the wrong hydroxyl group. How can I achieve selective 2'-O-methylation?
-
Answer: Selective methylation of a specific hydroxyl group in a polyhydroxylated molecule like Broussonin A is a significant challenge. The following approaches can be employed:
-
Protecting Group Strategy: This is the most reliable method. Protect the other hydroxyl groups with suitable protecting groups (e.g., benzyl, silyl ethers) that are stable under the methylation conditions and can be selectively removed later. The choice of protecting group will depend on the overall synthetic strategy.
-
Reagent and Base Selection: The use of a bulky methylating agent in combination with a specific base might offer some degree of regioselectivity based on the differential acidity and steric accessibility of the hydroxyl groups. However, this is often less predictable.
-
Enzymatic Methylation: Biocatalytic approaches using O-methyltransferases (OMTs) can offer exquisite regioselectivity.[2] While a specific OMT for 2'-O-methylation of Broussonin A may not be readily available, exploring homologous enzymes known to methylate similar flavonoid or stilbenoid scaffolds could be a viable research direction.
-
Issue 4: Challenges in the purification of the final product and intermediates.
-
Question: I am struggling to separate the desired product from starting materials and byproducts. What purification methods are most effective?
-
Answer: The purification of flavonoids, stilbenoids, and their derivatives often requires chromatographic techniques.
-
Flash Column Chromatography: This is a standard method for the initial purification of reaction mixtures. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) is necessary to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure final products, especially for analytical and biological testing, reversed-phase Prep-HPLC is often the method of choice.[3][4] Common mobile phases include acetonitrile/water or methanol/water gradients with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique can be particularly useful for the separation of complex mixtures of natural product derivatives.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A plausible synthetic route can be envisioned in three main stages:
-
Synthesis of the Stilbene Backbone: A Horner-Wadsworth-Emmons reaction between a protected 2,4-dihydroxybenzaldehyde derivative and a suitable benzylphosphonate.
-
Introduction of the Prenyl Group: A regioselective Friedel-Crafts prenylation of the stilbene precursor.
-
Selective Methylation and Deprotection: Protection of the 4'-hydroxyl group, followed by methylation of the 2'-hydroxyl group and subsequent removal of all protecting groups to yield this compound.
Q2: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
A2:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction conversion and for purity assessment of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of all intermediates and the final product. 2D NMR techniques (COSY, HSQC, HMBC) can be crucial for confirming the regiochemistry of prenylation and methylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Q3: Are there any "green" or more environmentally friendly alternatives for the methylation step?
A3: Yes, traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic. A greener alternative is dimethyl carbonate (DMC), which can be used as both the reagent and the solvent.[6] The reaction is often promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds under milder conditions.[6]
Q4: Can enzymatic methods be used for the synthesis?
A4: While a complete enzymatic synthesis of this compound is not established, enzymatic methods could be explored for specific steps. As mentioned, O-methyltransferases could be used for selective methylation.[2] Similarly, prenyltransferases could potentially be used for the prenylation step, offering high regioselectivity.[7]
Data Presentation
The following table summarizes the expected yields for the key steps in a proposed synthesis of this compound, based on literature values for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction Type | Reagents and Conditions (Example) | Expected Yield Range (%) | Reference for Similar Reaction |
| 1. Stilbene Formation | Horner-Wadsworth-Emmons | Protected aldehyde, benzylphosphonate, NaH, THF | 70-90 | [8] |
| 2. Prenylation | Friedel-Crafts Alkylation | Stilbene precursor, prenyl bromide, BF₃·OEt₂ | 40-60 | [1] |
| 3. Selective Protection | Silylation | Prenylated stilbene, TBDMSCl, imidazole, DMF | 85-95 | General Procedure |
| 4. Methylation | Williamson Ether Synthesis | Protected intermediate, CH₃I, K₂CO₃, acetone | 80-95 | [6] |
| 5. Deprotection | Desilylation/Debenzylation | Methylated intermediate, TBAF or H₂, Pd/C | 70-90 | General Procedure |
| Overall Estimated Yield | Multi-step Synthesis | 15-40 | Calculated |
Experimental Protocols
Protocol 1: Synthesis of the Stilbene Backbone via Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of the appropriate benzylphosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting ylide solution back to 0°C and add a solution of the protected 2,4-dihydroxybenzaldehyde derivative (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective 2'-O-Methylation using a Protecting Group Strategy
-
Protect the 4'-hydroxyl group of the prenylated stilbene precursor using a suitable protecting group (e.g., TBDMSCl with imidazole in DMF).
-
To a solution of the protected stilbene (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq) and methyl iodide (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to obtain the crude methylated product.
-
Remove the protecting group under appropriate conditions (e.g., TBAF for TBDMS).
-
Purify the final product by preparative HPLC.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"2'-O-Methylbroussonin A" stability in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2'-O-Methylbroussonin A in various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is understood to be a methylated derivative of Broussonin A. Broussonin A is not a flavonoid, but a diarylpropane, a class of natural phenolic compounds. The '2'-O-Methyl' designation indicates the presence of a methoxy group on the 2' position of one of the aromatic rings. Phenolic compounds, in general, are susceptible to degradation under certain conditions.
Q2: What are the key structural features of this compound that may influence its stability?
A2: Based on the structure of the parent compound, Broussonin A, the stability of this compound is likely influenced by:
-
Phenolic Hydroxyl Groups: The remaining free phenolic hydroxyl groups can be susceptible to oxidation, especially at higher pH.
-
Methoxy Group: The presence of the 2'-O-methyl group is expected to enhance stability compared to the parent compound, Broussonin A, by protecting one of the hydroxyl groups from oxidation.
-
Diarylpropane Backbone: The propane linkage between the two aromatic rings is generally stable.
-
Prenyl Group (if present): Some related structures may contain prenyl groups which can be susceptible to oxidation or cyclization reactions.
Q3: How stable is this compound in common laboratory solvents?
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Stock solutions in high-purity aprotic solvents are generally considered stable for short- to mid-term storage when stored at low temperatures (-20°C or -80°C) and protected from light. However, repeated freeze-thaw cycles should be avoided.
-
Protic Solvents (e.g., Ethanol, Methanol): Solutions in protic solvents are also commonly used. Stability is generally good, but the potential for reactions with the solvent, especially under prolonged storage or exposure to light, should be considered.
-
Aqueous Solutions: Stability in aqueous solutions is expected to be highly pH-dependent. At neutral to alkaline pH, the potential for oxidation of the remaining phenolic hydroxyl groups increases significantly.
Q4: What is the expected stability of this compound at different pH values?
A4: The stability of phenolic compounds like this compound is significantly influenced by pH.
-
Acidic pH (pH < 6): Generally more stable. The phenolic hydroxyl groups are protonated, reducing their susceptibility to oxidation.
-
Neutral pH (pH 7-7.4): Stability may be moderate. In physiological buffers, it is advisable to use freshly prepared solutions or conduct short-term experiments.
-
Alkaline pH (pH > 8): Likely to be unstable. At alkaline pH, phenolic hydroxyl groups are deprotonated, forming phenoxide ions which are much more susceptible to oxidation, potentially leading to colored degradation products.
Troubleshooting Guides
Issue 1: I observe a color change in my stock solution of this compound.
-
Possible Cause: Oxidation of the phenolic hydroxyl groups. This is more likely to occur in aqueous solutions, at neutral or alkaline pH, or upon prolonged exposure to air and light.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions in a high-purity, anhydrous aprotic solvent like DMSO.
-
Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
For aqueous experiments, prepare working solutions immediately before use.
-
Issue 2: I am seeing inconsistent results in my biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Assess the stability of the compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing for the presence of the parent compound by HPLC.
-
Consider preparing a concentrated stock solution in DMSO and diluting it into the aqueous assay buffer immediately before starting the experiment to minimize the time the compound spends in an aqueous environment.
-
Data Presentation
Table 1: Predicted Stability of this compound in Different Solvents
| Solvent | Predicted Stability | Storage Recommendations |
| DMSO, DMF (anhydrous) | High | Store at -20°C or -80°C, protect from light and moisture. |
| Acetonitrile | High | Store at -20°C or -80°C, protect from light. |
| Ethanol, Methanol | Moderate to High | Store at -20°C or -80°C, protect from light. |
| Aqueous Buffers | Low to Moderate | Prepare fresh for each experiment. Avoid long-term storage. |
Table 2: Predicted pH Stability of this compound
| pH Range | Predicted Stability | Recommendations |
| < 6 | High | Suitable for short-term experiments. |
| 7.0 - 7.4 | Moderate | Use freshly prepared solutions. Minimize exposure time. |
| > 8.0 | Low | Avoid if possible. If necessary, use immediately after preparation. |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a high-purity aprotic solvent (e.g., DMSO).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the solvent or buffer system to be tested (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the test solutions under the desired experimental conditions (e.g., 37°C, protected from light).
-
Include a control sample stored at -80°C (time point 0).
-
-
Sampling:
-
Collect aliquots of the test solutions at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by freezing the samples at -80°C or by mixing with a stabilizing solvent if necessary.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Quantify the peak area of this compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Mandatory Visualization
Technical Support Center: Crystallization of 2'-O-Methylbroussonin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2'-O-Methylbroussonin A. Given the limited specific literature on the crystallization of this compound, this guide is based on established principles for the crystallization of related flavonoids, considering the physicochemical properties conferred by its O-methylation and prenylation.
Troubleshooting Guides
This section addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.
Problem 1: this compound oils out and does not form crystals.
This is a common issue for compounds that are oils or have low melting points. Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.
-
Question: My solution of this compound becomes cloudy and forms oily droplets upon cooling, with no crystal formation. What should I do?
Answer:
-
Re-dissolve and Modify Solvent System: Heat the solution to re-dissolve the oil. The issue often arises from the solute being too soluble in the chosen solvent at the temperature of crystallization.
-
Add a less-polar co-solvent (anti-solvent): Since this compound is a prenylated flavonoid, it is likely quite lipophilic. Adding a solvent in which the compound is less soluble (e.g., hexane, heptane, or water, depending on the primary solvent) can reduce the solubility and promote crystallization over oiling out. Add the anti-solvent dropwise to the warm solution until slight turbidity appears, then add a small amount of the primary solvent to clarify the solution before allowing it to cool slowly.
-
Change the primary solvent: Experiment with a solvent system where the compound has lower solubility at room temperature but adequate solubility at elevated temperatures.
-
-
Slow Down the Cooling Process: Rapid cooling can favor oiling out.
-
Allow the solution to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask to ensure very slow cooling.
-
Consider using a programmable water bath or a dewar filled with warm water to control the cooling rate.
-
-
Lower the Concentration: A highly concentrated solution is more likely to oil out. Dilute the solution with more of the primary solvent and attempt crystallization again.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to the supersaturated solution to induce crystallization.
-
Problem 2: No crystals form, and the solution remains clear (supersaturated).
This indicates that the solution is stable in a supersaturated state and nucleation has not occurred.
-
Question: I have a clear, concentrated solution of this compound, but no crystals have formed after an extended period. How can I induce crystallization?
Answer:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Introduce a Seed Crystal: This is the most effective method to induce crystallization. If no seed crystal is available, try to generate one by taking a small amount of the solution on a watch glass and allowing the solvent to evaporate quickly. The resulting solid can be used as a seed.
-
Increase Concentration:
-
Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Boil off excess solvent: If the solution is too dilute, gently heat it to reduce the solvent volume and then allow it to cool again.
-
-
Use an Anti-Solvent: As described in Problem 1, slowly add a solvent in which this compound is poorly soluble.
-
Lower the Temperature: If the solution is at room temperature, try cooling it further in a refrigerator (4°C) or freezer (-20°C), provided the solvent will not freeze.
-
Problem 3: The resulting crystals are of poor quality (small, needle-like, or amorphous powder).
This is often due to rapid crystal growth or the presence of impurities.
-
Question: I managed to get crystals of this compound, but they are very small or look like a powder. How can I grow larger, higher-quality crystals?
Answer:
-
Optimize the Solvent System: The choice of solvent has a significant impact on crystal morphology. Experiment with different solvents or solvent mixtures. A solvent system where the compound has moderate solubility is often ideal.
-
Slow Down Crystal Growth:
-
Reduce the rate of cooling: The slower the cooling, the larger and more ordered the crystals are likely to be.
-
Use vapor diffusion: Dissolve the compound in a small amount of a relatively non-volatile good solvent. Place this in a small, open vial inside a larger sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility and promoting slow crystal growth.
-
-
Purify the Compound: Impurities can inhibit crystal growth and affect crystal quality. Ensure your starting material is of high purity. Techniques like column chromatography can be used for purification prior to crystallization. The presence of other O-methylated flavonoids has been shown to inhibit the crystallization of other natural products.
-
Control Agitation: Avoid disturbing the solution during crystal growth. Vibrations can lead to the formation of many small crystals instead of a few large ones.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Given that this compound is a prenylated and O-methylated flavonoid, it is expected to be relatively nonpolar. Good starting points for solvent selection would be:
-
Single Solvents: Acetone, ethyl acetate, methanol, ethanol, or isopropanol.
-
Solvent/Anti-Solvent Systems:
-
Dichloromethane/hexane
-
Ethyl acetate/hexane
-
Acetone/water
-
Methanol/water
-
The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
-
Q2: How does the 2'-O-methylation affect the crystallization of Broussonin A?
A2: The O-methylation of flavonoids generally increases their lipophilicity and can reduce their ability to form hydrogen bonds. This can affect solubility and the crystal packing arrangement. In some cases, methylation can make crystallization more challenging by inhibiting the formation of a well-ordered crystal lattice.
-
Q3: My compound is described as an oil. Can it still be crystallized?
A3: Yes, many compounds that are oils at room temperature can be crystallized. This often requires screening a wider range of conditions, particularly focusing on solvent systems that induce a solid form and very slow cooling or evaporation techniques. It may also be beneficial to attempt crystallization at sub-ambient temperatures.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening of this compound
| Solvent Class | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Boiling Point of Primary Solvent (°C) | Notes |
| Alcohols | Methanol | Water, Hexane | 64.7 | Good for moderately polar flavonoids. |
| Ethanol | Water, Hexane | 78.4 | A common choice for natural products. | |
| Ketones | Acetone | Water, Heptane | 56 | A versatile solvent, but highly volatile. |
| Esters | Ethyl Acetate | Hexane, Heptane | 77.1 | Good for compounds of intermediate polarity. |
| Chlorinated | Dichloromethane | Hexane, Pentane | 39.6 | Effective for nonpolar compounds, but volatile. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot ethyl acetate).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature on a benchtop, away from vibrations.
-
Further Cooling: If no crystals form at room temperature, transfer the flask to a refrigerator (4°C).
-
Isolation: Once a good crop of crystals has formed, isolate them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Slow Evaporation Crystallization
-
Dissolution: Dissolve the this compound in a suitable solvent at room temperature in a vial or beaker. The solution should not be saturated.
-
Evaporation: Cover the container with parafilm and poke a few small holes in it with a needle.
-
Incubation: Place the container in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Isolation and Drying: Once crystals have formed, carefully remove the remaining solvent with a pipette and dry the crystals.
Protocol 3: Vapor Diffusion Crystallization
-
Preparation: Dissolve the this compound in a small volume of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone). Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealable jar that contains a larger volume of an anti-solvent in which the compound is insoluble (e.g., hexane or heptane).
-
Diffusion: Seal the jar. The anti-solvent will slowly diffuse into the solution in the small vial, gradually reducing the solubility of the compound and promoting slow crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
Mandatory Visualization
"2'-O-Methylbroussonin A" purification challenges and strategies
Welcome to the technical support center for the purification of 2'-O-Methylbroussonin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this prenylated phenolic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and basic properties of this compound?
This compound is a natural phenolic compound. It is commonly isolated from plants of the Moraceae family, particularly Broussonetia papyrifera (paper mulberry).[1] Chemically, it is characterized as an oil with the molecular formula C₁₇H₂₀O₃.
Q2: What is a general workflow for the purification of this compound?
A typical purification workflow starts with the extraction of the plant material, followed by fractionation and chromatographic separation. The general steps are:
-
Extraction: The dried and powdered plant material (e.g., wood, fruits) is extracted with a solvent like ethanol.[1][2][3]
-
Fractionation: The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to one or more chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[4]
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
Problem 1: Low yield of the target compound in the initial extract.
-
Possible Cause: Inefficient extraction solvent or method.
-
Solution:
-
Ensure the plant material is properly dried and finely powdered to maximize surface area for extraction.
-
Ethanol is a commonly used solvent for extracting phenolic compounds from Broussonetia papyrifera.[1][2][3] Consider using an ultrasonic-assisted extraction method to improve efficiency. For example, ultrasonic-assisted extraction with 70% ethanol has been reported for flavonoids from this plant.[3]
-
Optimize the solid-to-liquid ratio. A ratio of 1:20 has been mentioned for some flavonoid extractions.[3]
-
Problem 2: The compound is streaking or showing poor separation on a silica gel column.
-
Possible Cause 1: The sample is overloaded.
-
Solution: Reduce the amount of crude extract loaded onto the column. Try a smaller test column first to determine the optimal loading capacity.
-
Possible Cause 2: The chosen solvent system is not optimal.
-
Solution:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.
-
For phenolic compounds, a mixture of a non-polar solvent (like n-hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol) is commonly used.
-
If streaking persists and the compound is acidic, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can improve peak shape.[5]
-
-
Possible Cause 3: The compound is unstable on silica gel.
-
Solution:
-
Test the stability of your compound on a TLC plate by running a 2D TLC.[6]
-
If instability is confirmed, consider using a different stationary phase like alumina or a deactivated silica gel.[6] Sephadex LH-20 is also a good alternative for the purification of flavonoids and other phenolic compounds.[4]
-
Problem 3: Co-elution of impurities with similar polarity.
-
Possible Cause: The initial chromatographic step does not provide sufficient resolution.
-
Solution:
-
Employ multiple chromatographic techniques with different separation principles. For instance, follow silica gel chromatography (based on polarity) with Sephadex LH-20 chromatography (based on size exclusion and polarity).
-
Utilize preparative High-Performance Liquid Chromatography (HPLC) for the final purification step. Reversed-phase HPLC (e.g., with a C18 column) is often effective for separating closely related flavonoids.[7]
-
Problem 4: Degradation of the compound during purification.
-
Possible Cause: Prenylated flavonoids can be sensitive to light, heat, and acidic or basic conditions.
-
Solution:
-
Protect the sample from light by using amber-colored glassware or wrapping containers in aluminum foil.
-
Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature.
-
Work with neutral pH conditions whenever possible, unless an acidic or basic modifier is necessary for chromatographic separation.
-
Some prenylated chalcones are known to isomerize in solution. While this compound is not a chalcone, it is prudent to handle solutions with care and analyze them promptly after preparation.[8]
-
Caption: Troubleshooting decision tree for this compound purification.
Experimental Protocols
1. Extraction and Fractionation
This protocol is a general guide based on methods for isolating phenolic compounds from Broussonetia papyrifera.
-
Preparation of Plant Material: Air-dry the wood or fruits of Broussonetia papyrifera and grind into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), or perform extraction using an ultrasonic bath for a shorter duration (e.g., 3 x 30 minutes).
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid extractions with solvents of increasing polarity: first with n-hexane, then with chloroform, and finally with ethyl acetate.
-
Collect each solvent layer and evaporate the solvent to yield the respective fractions.
-
2. Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column (e.g., 200-300 mesh) using a slurry packing method with the initial mobile phase.
-
Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of a suitable solvent. The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.[9]
-
Elution: Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., n-hexane:ethyl acetate) and gradually increasing the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the target compound based on the TLC analysis.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the isolation of phenolic compounds from Broussonetia papyrifera. Note that these values may not be specific to this compound but can serve as a reference.
| Parameter | Value/Range | Source Plant Part | Reference Compound(s) |
| Extraction | |||
| Solvent | 70% Ethanol | Fruits | Flavonoids |
| Solid-to-liquid ratio | 1:20 | Fruits | Flavonoids |
| Column Chromatography | |||
| Stationary Phase | Silica Gel | Chloroform extract | Various flavonoids |
| Mobile Phase (example) | n-hexane-chloroform (2:1) -> Chloroform -> Chloroform-ethyl acetate (5:1, 1:1) -> Ethyl acetate -> Ethyl acetate-methanol (5:1) -> Methanol | Chloroform extract | Various flavonoids |
| Stationary Phase | Sephadex LH-20 | Methanol-Chloroform (1:1) | Various flavonoids |
This technical support guide is intended to provide general assistance. Researchers should always adapt and optimize these protocols based on their specific experimental conditions and analytical observations.
References
- 1. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. atdbio.com [atdbio.com]
- 8. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing Cell Permeability of 2'-O-Methylbroussonin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of 2'-O-Methylbroussonin A. The information is presented in a question-and-answer format, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a derivative of Broussonin A, a diphenylpropane compound isolated from Broussonetia kazinoki. Research on the parent compound, Broussonin A, has shown that it possesses anti-angiogenic properties. Specifically, Broussonin A and its related compound, Broussonin B, have been demonstrated to inhibit vascular endothelial growth factor-A (VEGF-A)-stimulated endothelial cell proliferation, migration, and tube formation[1][2][3]. The underlying mechanism involves the blockade of the VEGFR-2 signaling pathway and its downstream effectors like ERK, Akt, and p70S6K[1][2]. This suggests a potential therapeutic role for Broussonin A derivatives in diseases characterized by excessive angiogenesis, such as cancer.
Q2: Why is cell permeability a concern for this compound?
Like many other flavonoids and polyphenolic compounds, Broussonin A and its derivatives may exhibit poor oral bioavailability due to low aqueous solubility and limited permeability across biological membranes[4][5][6]. The addition of a methyl group at the 2'-O position is a structural modification that can potentially influence its physicochemical properties. While O-methylation can sometimes improve lipophilicity, which may enhance passive diffusion across cell membranes, it does not guarantee optimal permeability[7]. Factors such as molecular size, hydrogen bonding capacity, and interaction with efflux transporters can still limit its cellular uptake.
Q3: How does 2'-O-methylation theoretically impact the cell permeability of Broussonin A?
The introduction of a methyl group in place of a hydroxyl group at the 2' position can have several effects:
-
Increased Lipophilicity: Methylation generally increases the lipophilicity of a molecule by masking a polar hydroxyl group[7]. This can lead to a more favorable partition coefficient (logP), potentially enhancing its ability to cross the lipid bilayer of cell membranes through passive diffusion.
-
Reduced Hydrogen Bonding: The removal of a hydroxyl group reduces the molecule's capacity to form hydrogen bonds with the aqueous environment, which can facilitate its entry into the hydrophobic membrane core.
-
Steric Effects: The added methyl group can alter the molecule's conformation, which may influence its interaction with membrane transporters or its ability to fit into membrane channels.
It is important to experimentally verify these theoretical effects, as the overall impact on cell permeability can be complex and context-dependent.
Troubleshooting Guide
Problem: Low apparent permeability (Papp) of this compound in in-vitro permeability assays (e.g., Caco-2, MDCK, PAMPA).
Possible Cause 1: Poor aqueous solubility.
-
Troubleshooting Tip: Ensure that the compound is fully dissolved in the assay buffer. The presence of precipitates can lead to an underestimation of permeability. It may be necessary to use a small percentage of a co-solvent like DMSO, but be mindful that high concentrations can affect cell monolayer integrity.
Possible Cause 2: The compound is a substrate for efflux transporters.
-
Troubleshooting Tip: Efflux transporters, such as P-glycoprotein (P-gp), actively pump substrates out of the cell, reducing net absorption. To investigate this, perform a bi-directional Caco-2 or MDCK-MDR1 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is subject to active efflux. If efflux is confirmed, consider co-administration with a known P-gp inhibitor in your experimental setup to see if permeability improves.
Possible Cause 3: Low passive diffusion.
-
Troubleshooting Tip: If the compound has low lipophilicity or a high number of hydrogen bond donors/acceptors, its ability to passively diffuse across the cell membrane may be limited. In this case, formulation strategies to enhance permeability should be considered.
Problem: High variability in permeability results between experiments.
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Troubleshooting Tip: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 or MDCK cell monolayers before and after the permeability assay. A significant drop in TEER values indicates compromised monolayer integrity, which can lead to artificially high permeability readings. Ensure consistent cell seeding density and culture time to promote uniform monolayer formation.
Possible Cause 2: Compound instability in the assay medium.
-
Troubleshooting Tip: Assess the stability of this compound in the assay buffer over the time course of the experiment. Degradation of the compound will lead to inaccurate permeability calculations.
Strategies for Improving Cell Permeability
For polyphenolic compounds like this compound that exhibit poor permeability, several formulation and chemical modification strategies can be explored.
| Strategy | Description | Potential Advantages |
| Nanoencapsulation | Encapsulating the compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. | Protects the compound from degradation, can improve solubility, and may facilitate uptake through endocytosis. |
| Phospholipid Complexes | Forming a complex between the compound and phospholipids. | Can significantly increase the lipophilicity of the compound, thereby enhancing its ability to cross cell membranes. |
| Co-crystals | Creating a crystalline structure composed of the active compound and a co-former. | Can improve solubility and dissolution rate, which are often prerequisites for good permeability. |
| Prodrugs | Modifying the chemical structure to create a more permeable derivative that is converted to the active compound in vivo. | Can overcome specific permeability barriers, such as efflux, by masking the recognition site for transporters. |
| Use of Permeation Enhancers | Co-administering the compound with substances that transiently and reversibly open the tight junctions between epithelial cells. | Can increase paracellular transport of the compound. Careful selection and concentration optimization are crucial to avoid cytotoxicity. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive permeability across an artificial lipid membrane.
-
Prepare the Donor Plate: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Prepare Compound Solutions: Dissolve this compound and control compounds in buffer, potentially with a small amount of co-solvent.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Pe): Use the following equation: Pe = [ -ln(1 - CA(t)/Cequilibrium) ] * (VA * VD) / ((VA + VD) * A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.
Caco-2 Cell Permeability Assay
This assay uses human colon adenocarcinoma cells that differentiate into a monolayer with characteristics of the intestinal epithelium.
-
Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold.
-
Prepare Dosing Solutions: Dissolve this compound and control compounds (e.g., a low permeability marker like mannitol and a high permeability marker like propranolol) in transport buffer.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Data Presentation
Table 1: Apparent Permeability (Papp) of Various Polyphenols in Caco-2 Cells
| Compound | Papp (AP→BL) (10⁻⁶ cm/s) | Efflux Ratio (Papp BA/Papp AB) | Reference |
| Puerarin | High | - | [8] |
| Diosmin | High | - | [8] |
| Hesperetin | - | 5.45 | [8] |
| Quercetin | 0.96 ± 0.03 | < 2 | |
| Resveratrol | 3.80 ± 0.45 | < 2 | |
| Rutin | 1.18 ± 0.05 | < 2 | |
| Chrysin | 5.90 ± 0.16 (PAMPA) | - |
Note: This table provides reference values for other polyphenols to help researchers contextualize their results for this compound. The specific values for this compound would need to be determined experimentally.
Visualizations
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: General experimental workflow for assessing cell permeability using a cell-based assay.
Caption: Logical relationship of strategies to address low cell permeability.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"2'-O-Methylbroussonin A" off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Methylbroussonin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
Q2: What are the potential off-target effects of this compound?
Direct off-target screening data for this compound is not currently published. However, as a potential kinase inhibitor targeting VEGFR-2, it may exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding site. Unexpected off-target effects are a common challenge with kinase inhibitors.[4] Researchers should be aware of potential off-target interactions and their consequences, which can include misleading experimental results and cellular toxicity.[5][6]
Q3: How can I identify potential off-target effects of this compound in my experiments?
Identifying off-target effects is crucial for accurately interpreting experimental data. A multi-pronged approach is recommended:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases to identify unintended inhibitory activities.[5] This provides a quantitative measure of selectivity.
-
Cellular Target Engagement Assays: Confirm that the compound interacts with its intended targets (VEGFR-2 and integrin β1) in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.[7]
-
Dose-Response Analysis: Conduct thorough dose-response studies for any observed phenotype. If the phenotype occurs at concentrations significantly higher than those required for on-target activity, it may be due to an off-target effect.[5]
-
Use of Control Compounds: Employ structurally similar but inactive analogs of this compound, if available, to differentiate on-target from off-target effects.[5]
-
Computational Prediction: In silico methods like molecular docking can be used to predict potential off-target interactions based on structural similarity to other known kinase inhibitors.[8]
Troubleshooting Guides
Issue 1: I am observing unexpected or inconsistent results in my cell-based assays.
-
Question: Have you confirmed the on-target activity of this compound in your specific cell line?
-
Troubleshooting Step: Perform a dose-response experiment and measure the inhibition of VEGFR-2 phosphorylation or a downstream signaling event (e.g., phosphorylation of ERK or Akt) via Western blot. Similarly, assess the impact on integrin β1-mediated cell adhesion.
-
-
Question: Could the observed phenotype be due to an off-target effect?
-
Troubleshooting Step: Refer to the FAQ on identifying off-target effects. Consider performing a rescue experiment. For example, if the phenotype is thought to be due to VEGFR-2 inhibition, try to rescue it by adding a downstream signaling component.
-
-
Question: Is the compound stable and soluble in your experimental conditions?
-
Troubleshooting Step: Verify the stability of this compound in your cell culture media over the time course of your experiment. Ensure complete solubilization, as precipitation can lead to inconsistent results.
-
Issue 2: The compound is showing significant cytotoxicity at the desired effective concentration.
-
Question: Is the cytotoxicity on-target or off-target?
-
Troubleshooting Step: Determine the IC50 for cytotoxicity and compare it to the IC50 for on-target inhibition. A large window between efficacy and toxicity suggests the cytotoxicity might be off-target. Use control compounds and rescue experiments to further investigate.
-
-
Question: Have you optimized the treatment duration and concentration?
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time. It's possible that shorter exposure times are sufficient to observe the desired on-target effect with minimal toxicity.
-
Data Presentation
Table 1: Selectivity Profile of a Kinase Inhibitor (Template)
Since specific quantitative off-target data for this compound is unavailable, this table serves as a template for how such data should be presented. Researchers are strongly encouraged to perform kinase panel screening to generate this crucial information.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 |
| VEGFR-2 (Primary Target) | [Insert experimental value] | 1 |
| Integrin β1 (Primary Target) | [Insert experimental value] | [Calculate] |
| Off-Target Kinase 1 | [Insert experimental value] | [Calculate] |
| Off-Target Kinase 2 | [Insert experimental value] | [Calculate] |
| ... | ... | ... |
IC50 values should be determined from 10-point dose-response curves. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (VEGFR-2).
Experimental Protocols
1. VEGFR-2 In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available kinase assay kits, such as the Kinase-Glo™ MAX assay.[9][10]
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of VEGFR-2 leads to less ATP consumption, resulting in a higher luminescent signal.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase-Glo™ MAX reagent
-
This compound (or other test compounds)
-
96-well plates
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (e.g., 45 minutes).[9]
-
Add the Kinase-Glo™ MAX reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Integrin β1 Cell Adhesion Assay
This protocol is a general guideline for assessing integrin β1-mediated cell adhesion.
-
Principle: This assay measures the ability of cells to adhere to a surface coated with an integrin β1 ligand (e.g., fibronectin) in the presence of an inhibitor.
-
Materials:
-
Cells expressing integrin β1
-
Fibronectin-coated 96-well plates
-
This compound (or other test compounds)
-
Cell stain (e.g., crystal violet)
-
Extraction buffer
-
-
Methodology:
-
Seed cells onto fibronectin-coated plates in the presence of serial dilutions of this compound.
-
Incubate for a specified time to allow for cell adhesion.
-
Wash the wells to remove non-adherent cells.
-
Stain the adherent cells with a suitable dye (e.g., crystal violet).
-
Solubilize the stain using an extraction buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition of cell adhesion for each inhibitor concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound against VEGFR-2.
Caption: A logical workflow for investigating and mitigating potential off-target effects of this compound.
References
- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
"2'-O-Methylbroussonin A" dosage optimization in animal studies
Technical Support Center: 2'-O-Methylbroussonin A
Disclaimer: Information regarding specific in vivo studies, dosages, or established protocols for this compound is not currently available in the public domain. This guide provides a generalized framework and best-practice recommendations for researchers undertaking initial in vivo studies with a novel natural product compound like this compound, based on established principles of pharmacology and drug development.
Frequently Asked Questions (FAQs)
1. Q: We are planning our first in vivo study with this compound. How should we determine the starting dose?
A: For a novel compound without prior in vivo data, a dose-finding study (dose-ranging study) is the critical first step. The process typically involves:
-
In Vitro Data Extrapolation: Start by reviewing the in vitro effective concentration (e.g., EC50 or IC50) of this compound in your cell-based assays. This can provide a theoretical starting point, although it does not directly translate to an in vivo dose.
-
Literature Review of Similar Compounds: If data exists for the parent compound (Broussonin A) or structurally similar flavonoids, their dosage regimens can offer a preliminary, albeit cautious, reference range.
-
Acute Toxicity Testing: A single-dose acute toxicity study in a small group of animals is essential. This helps to identify the maximum tolerated dose (MTD) and observe any immediate adverse effects. Doses for efficacy studies should be set well below the MTD.
-
Stepwise Dose Escalation: Begin with a very low, sub-therapeutic dose and escalate in subsequent cohorts of animals. This allows for the observation of a dose-response relationship and helps to establish a therapeutic window.
2. Q: What is the best way to prepare this compound for administration to animals? It has poor aqueous solubility.
A: Poor water solubility is a common challenge in preclinical studies.[1][2] The selection of an appropriate vehicle is crucial for ensuring consistent delivery and bioavailability.[1][2]
-
Vehicle Screening: It is critical to screen a panel of vehicles for both solubility and tolerability.[3] Commonly used vehicles for poorly soluble compounds include:
-
Toxicity of Vehicles: Be aware that organic solvents like DMSO, PEG, and PG can have their own toxic effects, especially at higher concentrations.[1] It is mandatory to include a vehicle-only control group in your experiments to differentiate the effects of the compound from the effects of the vehicle.[1][3]
-
Formulation Considerations: For oral administration, spray-dried dispersions (SDDs) suspended in an aqueous vehicle can enhance bioavailability.[2] The choice of excipients in the vehicle can synergistically improve drug exposure.[2]
3. Q: What administration route should we choose?
A: The route of administration depends on the research question, the compound's properties, and the desired pharmacokinetic profile.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for compounds intended for oral delivery. This route subjects the compound to first-pass metabolism.
-
Intraperitoneal Injection (IP): Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration. However, it can cause local irritation.
-
Intravenous Injection (IV): Provides 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution. It is often used as a reference in bioavailability studies.[5]
-
Subcutaneous Injection (SC): Allows for slower absorption and a more sustained release profile compared to IV or IP routes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No observable effect at predicted therapeutic doses. | 1. Poor bioavailability. 2. Rapid metabolism and clearance. 3. Inappropriate vehicle selection. 4. Insufficient dose. | 1. Conduct a basic pharmacokinetic (PK) study to measure plasma concentrations of the compound. 2. Consider a different administration route (e.g., switch from PO to IP). 3. Re-evaluate vehicle composition; test for improved solubility and stability. 4. Carefully escalate the dose, while monitoring for toxicity. |
| High mortality or signs of toxicity in animal cohorts. | 1. Dose is too high (exceeds MTD). 2. Vehicle toxicity. 3. Target-related toxicity. | 1. Immediately reduce the dose for subsequent cohorts. 2. Ensure the vehicle control group shows no signs of toxicity.[1] If it does, a more inert vehicle like saline or CMC should be used. 3. Conduct histological analysis of major organs (liver, kidney) to identify potential organ-specific toxicity.[4][6] |
| High variability in results between animals in the same group. | 1. Inconsistent dosing technique. 2. Instability of the compound in the vehicle (e.g., precipitation). 3. Animal-to-animal variation in metabolism. | 1. Ensure all personnel are properly trained on the administration technique (e.g., oral gavage). 2. Check the stability of your formulation over the duration of the dosing period. Prepare fresh formulations if needed.[2] 3. Increase the number of animals per group to improve statistical power. |
Data Presentation Tables
Table 1: Template for Dose-Ranging and Acute Toxicity Study
| Animal ID | Group | Dose (mg/kg) | Administration Route | Clinical Signs Observed (24h) | Body Weight Change (%) | Outcome |
|---|---|---|---|---|---|---|
| M01 | Vehicle | 0 | PO | Normal | +1.5% | Survived |
| M02 | Low Dose | 10 | PO | Normal | +1.2% | Survived |
| M03 | Mid Dose | 50 | PO | Lethargy | -2.0% | Survived |
| M04 | High Dose | 100 | PO | Severe Lethargy, Piloerection | -5.0% | Euthanized |
Table 2: Template for Pharmacokinetic (PK) Study Summary
| Parameter | Route: IV (1 mg/kg) | Route: PO (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1500 | 250 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 3000 | 750 |
| T½ (h) | 2.5 | 2.8 |
| Bioavailability (%) | 100% | 25% |
Visualizations: Workflows and Pathways
Caption: Workflow for Novel Compound Dosage Optimization.
Caption: Decision Tree for Troubleshooting In Vivo Studies.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-year toxicity and carcinogenicity study of methyleugenol in F344/N rats and B6C3F(1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review: Epigenetic Mechanism in Ochratoxin A Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-O-Methylbroussonin A Analytical Standard
This technical support guide provides essential information for the preparation, storage, and handling of the 2'-O-Methylbroussonin A analytical standard. Due to the limited availability of specific data for this compound, this guide combines direct information with best practices for closely related flavonoids and phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What are the optimal storage conditions for the this compound standard?
The solid compound, which may be an oil, should be stored at 2-8°C in a sealed container, protected from light and moisture in a dry, ventilated environment[1]. Stock solutions should be stored at -20°C to ensure long-term stability.
Q3: How stable is this compound in solution?
Specific stability studies for this compound are not publicly available. However, flavonoids in solution are susceptible to degradation over time, which can be accelerated by exposure to light, elevated temperatures, and oxygen. It is advisable to prepare fresh working solutions daily from a frozen stock solution. If storing for a short period (up to a few days), refrigeration at 4°C is recommended.
Q4: What is the appearance of this compound?
The physical appearance of this compound is described as an oil[1].
Quantitative Data Summary
The following table summarizes the available and inferred data for the handling of this compound and related compounds.
| Parameter | Recommendation | Source |
| Physical Appearance | Oil | Specific to this compound[1] |
| Storage (Solid) | 2-8°C, sealed, dry, ventilated | Specific to this compound[1] |
| Storage (Stock Solution) | -20°C (long-term) | General for flavonoids |
| Recommended Solvents | DMSO (for stock), Methanol, Acetonitrile | Based on Broussonin A |
| Working Solution Stability | Prepare fresh daily | General best practice for flavonoids |
| Short-term Solution Storage | ≤ 4°C for up to a few days | General for flavonoids |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a suitable amount of the standard. As it is an oil, this can be done by difference.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 1 mg/mL concentration.
-
Vortexing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.
-
Storage: Aliquot the stock solution into amber glass vials and store at -20°C.
Protocol 2: Preparation of Working Standards
-
Thawing: Thaw a vial of the 1 mg/mL stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution with your mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to achieve the desired concentrations for your calibration curve.
-
Usage: Use the working standards immediately for analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Standard degradation | Prepare fresh working solutions daily. Ensure stock solutions are stored properly at -20°C. |
| Incomplete dissolution | Ensure the standard is fully dissolved in the stock solution. Use sonication for a few minutes if necessary. | |
| Precipitation in working solution | Low solubility in the dilution solvent | Prepare an intermediate dilution in a stronger solvent before the final dilution in the mobile phase. |
| Peak tailing or splitting in chromatography | Interaction with the analytical column | Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid). |
| Column overload | Inject a smaller volume or a more dilute solution. |
Visualizations
Caption: Workflow for the preparation of this compound analytical standards.
Caption: Decision tree for troubleshooting analytical issues with this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Broussonin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Broussonin A and its naturally occurring analogs, Broussonin B and Broussonin C. Due to the limited availability of public data on 2'-O-Methylbroussonin A, this guide focuses on these well-characterized compounds to provide valuable insights into their structure-activity relationships and therapeutic potential.
Key Biological Activities
Broussonin A and its analogs exhibit a range of biological activities, with the most prominent being anti-angiogenic, tyrosinase inhibitory, and anti-inflammatory effects. This guide will delve into the experimental data supporting these activities, providing a comparative analysis of their potency and mechanisms of action.
Anti-Angiogenic Activity: Broussonin A vs. Broussonin B
Both Broussonin A and Broussonin B have been identified as potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Comparative Efficacy in Angiogenesis Inhibition
Studies have shown that both Broussonin A and B effectively suppress various stages of angiogenesis in a dose-dependent manner.
| Compound | Assay | Concentration | Result |
| Broussonin A | HUVEC Proliferation | 10 µM | Significant inhibition of VEGF-A-stimulated proliferation[1][2] |
| HUVEC Migration | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration[1][2] | |
| HUVEC Invasion | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated invasion[1][2] | |
| Tube Formation | 10 µM | Significant abrogation of VEGF-A-induced tube formation[1] | |
| Broussonin B | HUVEC Proliferation | 10 µM | Significant inhibition of VEGF-A-stimulated proliferation[1] |
| HUVEC Migration | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration[1][2] | |
| HUVEC Invasion | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated invasion[1][2] | |
| Tube Formation | 10 µM | Significant abrogation of VEGF-A-induced tube formation[1] |
Mechanism of Anti-Angiogenic Action
Broussonin A and B exert their anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis.
As illustrated, Broussonin A and B inhibit the phosphorylation of VEGFR-2, which in turn blocks the activation of downstream signaling cascades involving PLCγ, PI3K/Akt, and MAPK pathways, ultimately leading to the suppression of endothelial cell proliferation, migration, and invasion.[1][3][4][5][6]
Tyrosinase Inhibitory Activity: A Comparison of Broussonin Analogs
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation.
Comparative Efficacy of Tyrosinase Inhibition
Among the broussonin analogs, Broussonin C stands out as a particularly potent tyrosinase inhibitor.
| Compound | Enzyme Activity | IC50 (µM) |
| Broussonin C | Monophenolase | 0.43 |
| Diphenolase | 0.57 | |
| Kojic Acid (Reference) | Monophenolase & Diphenolase | ~11-50 (Varies with assay conditions)[7][8] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This assay is a standard method for evaluating tyrosinase inhibitors.
Methodology:
-
Preparation: Solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds (Broussonin analogs) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[9][10][11][12][13]
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a 96-well plate and incubated at a specific temperature (e.g., 25°C or 37°C).[9][10][11]
-
Measurement: The formation of dopachrome, a colored product of the enzymatic reaction, is measured spectrophotometrically at a wavelength of 475-490 nm over time.[9][11]
-
Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.[10]
Anti-Inflammatory Activity
Broussonin A and its analogs have been reported to possess anti-inflammatory properties, which are crucial for their potential therapeutic applications in various inflammatory diseases.
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of Broussonin A are believed to be mediated, at least in part, through the inhibition of key pro-inflammatory pathways, such as the NF-κB signaling pathway, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). While specific IC50 values for Broussonin A against these targets are not consistently reported, the general mechanism involves the suppression of pro-inflammatory mediator production.
Experimental Protocols for Anti-Inflammatory Assays
1. NF-κB Inhibition Assay (Luciferase Reporter Assay):
-
Cell Line: A cell line (e.g., C2C12 muscle cells) stably expressing an NF-κB luciferase reporter gene is used.[14]
-
Stimulation: Cells are stimulated with an inflammatory agent like TNF-α to activate the NF-κB pathway.[14]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Broussonin A).
-
Measurement: Luciferase activity is measured, which is proportional to NF-κB activation. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[14]
2. Cyclooxygenase (COX) Inhibition Assay:
-
Enzyme Source: Purified COX-1 and COX-2 enzymes are used.[15]
-
Substrate: Arachidonic acid is used as the substrate.[15]
-
Inhibitor: The test compound is pre-incubated with the enzyme.
-
Measurement: The production of prostaglandins (e.g., PGE2) is measured, typically using methods like LC-MS/MS or ELISA.[15][16]
-
Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined to assess potency and selectivity.[15]
3. Lipoxygenase (LOX) Inhibition Assay:
-
Enzyme Source: Soybean lipoxygenase is commonly used.[17][18][19]
-
Substrate: Linoleic acid or arachidonic acid serves as the substrate.[17][18][19]
-
Inhibitor: The test compound is incubated with the enzyme.
-
Measurement: The formation of hydroperoxides is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.[17][18][19]
-
Analysis: The percentage of inhibition and IC50 values are calculated.
Conclusion
Broussonin A and its analogs, B and C, demonstrate distinct and potent biological activities. Broussonin A and B are promising anti-angiogenic agents with a clear mechanism of action involving the VEGF-A/VEGFR-2 pathway. Broussonin C is a highly effective tyrosinase inhibitor, suggesting its potential in dermatological applications. While the anti-inflammatory properties of Broussonin A are noted, further quantitative studies are needed to fully elucidate its potency and specific molecular targets within the inflammatory cascade. The structure-activity relationships observed among these analogs provide a valuable foundation for the design and development of new therapeutic agents.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. assaygenie.com [assaygenie.com]
- 6. VEGF-A isoforms program differential VEGFR2 signal transduction, trafficking and proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scielo.br [scielo.br]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Broussonin Derivatives: Unveiling Their Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activities of several Broussonin derivatives, focusing on their anti-inflammatory, anti-angiogenic, and tyrosinase inhibitory properties. While the primary focus of this analysis was intended to be a comparison with 2'-O-Methylbroussonin A , a comprehensive literature search yielded no specific data regarding its synthesis, biological evaluation, or inhibitory concentrations. Therefore, this guide will focus on the available experimental data for other key Broussonin derivatives: Broussonin A, B, C, E, and F.
Executive Summary
Broussonin derivatives, a class of phenolic compounds isolated from plants of the genus Broussonetia, have demonstrated a range of promising biological activities. This guide summarizes the available quantitative data on their inhibitory effects, outlines the experimental protocols used to determine these activities, and visualizes the key signaling pathways involved. Broussonin A and B exhibit notable anti-angiogenic properties by targeting the VEGFR-2 signaling pathway. Broussonin E has been shown to possess anti-inflammatory effects through the modulation of MAPK and JAK2-STAT3 pathways. Furthermore, several Broussonin derivatives, including C and F, have displayed significant tyrosinase inhibitory activity, suggesting their potential in applications related to hyperpigmentation.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data (IC50 values) for the biological activities of various Broussonin derivatives.
Table 1: Tyrosinase Inhibitory Activity of Broussonin Derivatives
| Compound | Tyrosinase Inhibitory Activity (IC50) | Reference Compound | IC50 of Reference |
| Broussonin C | 0.8 µM | Kojic Acid | 16.80 ± 4.60 µM[1] |
| Broussonin F | 1.2 µM | Kojic Acid | 16.80 ± 4.60 µM[1] |
Note: Direct comparative IC50 values for the anti-inflammatory and anti-angiogenic activities of Broussonin A, B, and E were not explicitly available in the reviewed literature. The provided studies describe dose-dependent inhibitory effects.
Key Biological Activities and Mechanisms of Action
Anti-Angiogenic Activity of Broussonin A and B
Broussonin A and B have been demonstrated to inhibit angiogenesis, a critical process in tumor growth and metastasis.[2][3][4] Studies have shown that these compounds effectively suppress vascular endothelial growth factor-A (VEGF-A)-stimulated responses in endothelial cells.[2][3][4]
Mechanism of Action: The anti-angiogenic effects of Broussonin A and B are mediated through the blockade of the VEGFR-2 signaling pathway.[2][3][4] This inhibition leads to the suppression of downstream signaling cascades, ultimately hindering endothelial cell migration, invasion, and the formation of new blood vessels.[2][5]
References
- 1. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"2'-O-Methylbroussonin A" validation of anti-cancer activity in different cell lines
Disclaimer: Due to the limited availability of specific anti-cancer activity data for 2'-O-Methylbroussonin A, this guide provides a comparative analysis of a closely related and well-studied compound, Broussochalcone A , also isolated from Broussonetia papyrifera. The experimental data and mechanisms presented herein pertain to Broussochalcone A and serve as a valuable reference for researchers interested in the anti-cancer potential of broussonin-related compounds.
This guide offers a comprehensive overview of the anti-cancer properties of Broussochalcone A, detailing its cytotoxic effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its validation.
Data Presentation: Cytotoxic Activity of Broussochalcone A
The anti-proliferative effect of Broussochalcone A has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Cancer | ~10-20 | [1][2] |
| ACHN | Renal Cancer | ~10-20 | [1][2] |
| HCT116 | Colon Cancer | Not explicitly quantified, but cytotoxic effects were observed. | [3] |
| HepG2 | Liver Cancer | Not explicitly quantified, but cytotoxic effects were observed. | [3] |
Note: The provided IC50 values are approximate as they are derived from graphical representations and descriptions in the cited literature. For precise values, please refer to the original publications.
Mechanism of Anti-Cancer Action
Broussochalcone A exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
1. Induction of Apoptosis:
Broussochalcone A has been shown to induce apoptosis in renal cancer cells (A498 and ACHN)[1][2]. This is characterized by:
-
Increased population of Annexin V-FITC positive cells.
-
DNA fragmentation, as detected by TUNEL assays[1].
-
Activation of the apoptotic signaling pathway, including the upregulation of cleaved PARP, Bax, and active forms of caspase-3, -7, and -9, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL[2].
2. Cell Cycle Arrest:
Treatment with Broussochalcone A leads to cell cycle arrest at the G2/M phase in renal cancer cells[2]. This is accompanied by the upregulation of cell cycle inhibitors p21 and p27, and the tumor suppressor p53[2].
3. Modulation of Signaling Pathways:
-
FOXO3 Signaling Pathway: In renal cancer cells, Broussochalcone A activates the FOXO3 signaling pathway, which is associated with the induction of apoptosis. This is evidenced by the nuclear translocation of FOXO3[2]. The compound also elevates the levels of reactive oxygen species (ROS), which can contribute to DNA damage and apoptosis[2].
-
β-catenin Degradation: In colon and liver cancer cells, Broussochalcone A promotes the degradation of β-catenin, a key component of the Wnt signaling pathway which is often dysregulated in cancer[3]. This degradation is independent of the destruction complex typically responsible for this process[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Broussochalcone A for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining):
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with Broussochalcone A to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
3. DNA Fragmentation Assay (TUNEL Assay):
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
-
Protocol:
-
Fix and permeabilize the Broussochalcone A-treated cells.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA fragmentation.
-
Mandatory Visualizations
Below are diagrams representing the signaling pathways modulated by Broussochalcone A and a general experimental workflow for assessing anti-cancer activity.
Caption: Broussochalcone A-induced apoptotic signaling pathway in renal cancer cells.
Caption: Broussochalcone A's effect on β-catenin degradation in cancer cells.
Caption: General workflow for validating anti-cancer activity in vitro.
References
- 1. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 2'-O-Methyl-RNA and Other Telomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2'-O-Methyl-RNA (2'-O-meRNA), an oligonucleotide-based inhibitor of telomerase, with other prominent inhibitors of this key cancer target. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of telomerase inhibitors for their studies.
Telomerase, a ribonucleoprotein enzyme, is a critical factor in cellular immortalization and is overexpressed in the vast majority of human cancers, making it a prime target for anticancer drug development. This enzyme is composed of a catalytic protein subunit, the telomerase reverse transcriptase (hTERT), and an integral RNA component (hTR) that serves as a template for the synthesis of telomeric DNA repeats. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells.
This guide focuses on the comparative efficacy of 2'-O-meRNA and other well-characterized telomerase inhibitors, including the oligonucleotide-based inhibitor Imetelstat, the non-nucleosidic small molecule BIBR1532, and the G-quadruplex stabilizer BRACO19.
Comparative Inhibitory Potency
The inhibitory potential of 2'-O-meRNA and other selected telomerase inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values are provided, which represent the concentration of an inhibitor required to reduce telomerase activity by 50%. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Type of Inhibitor | Target | IC50 Value | Cell Line / Assay Condition |
| 2'-O-Methyl-RNA (2'-O-meRNA) | Oligonucleotide | Telomerase RNA (hTR) | 2 nM (at 23°C), 8 nM (at 37°C)[1] | in vitro TRAP assay |
| Imetelstat (GRN163L) | Oligonucleotide | Telomerase RNA (hTR) | Not explicitly found in a direct comparative study with 2'-O-meRNA | Clinically evaluated in various cancers[2][3] |
| BIBR1532 | Small Molecule (Non-nucleosidic) | Catalytic Subunit (hTERT) | 93 nM[4], 0.2 µM[5][6] | Cell-free and cell-based TRAP assays |
| BRACO19 | G-quadruplex Stabilizer | Telomeric G-quadruplex DNA | 1.45 µM (U87), 1.55 µM (U251), 2.5 µM (SHG-44)[7] | Cell-based TRAP assay in glioma cells |
| Peptide Nucleic Acid (PNA) | Oligonucleotide Analogue | Telomerase RNA (hTR) | 10 nM (at 23°C), 20 nM (at 37°C)[1] | in vitro TRAP assay |
Experimental Protocols
The most common method for determining telomerase activity and evaluating its inhibitors is the Telomeric Repeat Amplification Protocol (TRAP) assay .
Principle of the TRAP Assay
The TRAP assay is a highly sensitive PCR-based method. It involves two main steps:
-
Telomerase-mediated elongation: A substrate oligonucleotide (TS primer) is elongated by telomerase present in a cell or tissue extract through the addition of telomeric repeats (TTAGGG).
-
PCR amplification: The extended products are then amplified by PCR using a forward primer (TS) and a reverse primer. The resulting PCR products, which have a characteristic 6-base pair ladder pattern, are visualized by gel electrophoresis.
Detailed TRAP Assay Protocol
This protocol is a generalized version based on commonly used methods.
1. Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the active telomerase.
-
Determine the protein concentration of the lysate.
2. Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate (containing a standardized amount of protein, e.g., 0.05 µg) with a reaction mixture containing:
-
TRAP buffer
-
dNTPs
-
TS primer
-
The telomerase inhibitor at various concentrations (or vehicle control).
-
-
Incubate at 25-30°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
3. PCR Amplification:
-
To the extension reaction, add a PCR master mix containing:
-
Taq DNA polymerase
-
A reverse primer
-
An internal control template and primers (for normalization).
-
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation at 95°C for 2-3 minutes.
-
30-35 cycles of:
-
Denaturation at 94°C for 30 seconds
-
Annealing at 50-60°C for 30 seconds
-
Extension at 72°C for 45-60 seconds
-
-
Final extension at 72°C for 10 minutes.
-
4. Detection and Analysis:
-
The PCR products are resolved on a polyacrylamide gel.
-
The gel is stained with a fluorescent dye (e.g., SYBR Green) or visualized if a radiolabeled or fluorescently tagged primer was used.
-
The intensity of the telomeric ladder is quantified and normalized to the internal control.
-
The percentage of telomerase inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the mechanism of action of the different classes of telomerase inhibitors.
Caption: Mechanism of action of different telomerase inhibitors.
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
References
- 1. Inhibition of human telomerase by 2′-O-methyl-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijahst.org [ijahst.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer [mdpi.com]
- 6. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Broussonin A and Its Analogs: A Cross-Validation of Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Broussonin A and its related compounds, Broussonin B and Broussonin C. The information is compiled from various bioassay results to offer a cross-validated perspective on their potential as therapeutic agents. This document focuses on their anti-angiogenic, anti-inflammatory, and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While direct bioassay data for 2'-O-Methylbroussonin A is not publicly available, the data presented for its close analogs offer a valuable predictive baseline for its potential bioactivities.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from various bioassays performed on Broussonin A, B, and C.
Table 1: Anti-Angiogenic and Anti-Cancer Activities of Broussonin A and B
| Compound | Bioassay | Cell Line | Concentration | Effect |
| Broussonin A | Endothelial Cell Migration | HUVEC | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration[1][2] |
| Broussonin A | Endothelial Cell Invasion | HUVEC | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated invasion[1][2] |
| Broussonin A | Tube Formation | HUVEC | 1–10 µM | Inhibition of VEGF-A-induced capillary-like structure formation[2][3][4] |
| Broussonin A | Microvessel Sprouting (ex vivo) | Rat Aortic Rings | 10 µM | Suppression of VEGF-A-induced angiogenic sprouting[2][3] |
| Broussonin A | Cancer Cell Proliferation | A549, H1299, SKOV-3 | 10 µM | Inhibition of proliferation[2] |
| Broussonin A | Cancer Cell Invasion | A549, H1299, SKOV-3 | 10 µM | Inhibition of invasion[2] |
| Broussonin B | Endothelial Cell Migration | HUVEC | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration[1] |
| Broussonin B | Endothelial Cell Invasion | HUVEC | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated invasion[1] |
| Broussonin B | Tube Formation | HUVEC | 1–10 µM | Inhibition of VEGF-A-induced capillary-like structure formation[3][4] |
| Broussonin B | Microvessel Sprouting (ex vivo) | Rat Aortic Rings | 10 µM | Suppression of VEGF-A-induced angiogenic sprouting[2][3] |
| Broussonin B | Cancer Cell Proliferation | A549, H1299, SKOV-3 | 10 µM | Inhibition of proliferation[2] |
| Broussonin B | Cancer Cell Invasion | A549, H1299, SKOV-3 | 10 µM | Inhibition of invasion[2] |
Table 2: Enzyme Inhibitory and Other Bioactivities of Broussonin Analogs
| Compound | Target Enzyme/Activity | IC50 Value | Notes |
| Broussonin A | Pancreatic Lipase | 28.4 µM | Noncompetitive inhibition[5] |
| Broussonin A | Estrogenic Activity | - | Ligand-binding activity of estrogen receptor[5] |
| Broussonin C | Tyrosinase (Monophenolase) | 0.43 µM | Competitive inhibitor[6][7][8] |
| Broussonin C | Tyrosinase (Diphenolase) | 0.57 µM | Competitive inhibitor[6][7][8] |
Experimental Protocols
Anti-Angiogenesis Assays
1. Endothelial Cell Migration Assay (Wound Healing Assay) [2]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluence in 48-well plates.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: Cells are pre-treated with varying concentrations of Broussonin A or B (0.1–10 µM) for 30 minutes, followed by stimulation with Vascular Endothelial Growth Factor-A (VEGF-A) (10 ng/mL) for 16 hours.
-
Analysis: The plates are photographed, and the migration of cells into the wound area is quantified.
2. Endothelial Cell Invasion Assay (Boyden Chamber Assay) [2]
-
Chamber Preparation: The upper compartment of a Boyden chamber is coated with Matrigel.
-
Cell Seeding: HUVECs are seeded into the upper chamber in serum-free media.
-
Treatment: The lower chamber contains VEGF-A (10 ng/mL) and varying concentrations of Broussonin A or B (0.1–10 µM).
-
Incubation: The chambers are incubated for 16 hours.
-
Analysis: Non-invading cells on the upper surface of the filter are removed. Invading cells on the lower surface are fixed, stained, and counted.
3. Tube Formation Assay [2][3][4]
-
Plate Coating: 24-well plates are coated with Matrigel.
-
Cell Seeding: HUVECs (4 x 10^4 cells/well) are seeded onto the Matrigel.
-
Treatment: Cells are pre-treated with Broussonin A or B (1–10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL) for 6 hours.
-
Analysis: The formation of capillary-like structures is observed under a microscope and quantified.
4. Rat Aortic Ring Assay (ex vivo) [2][3]
-
Aortic Ring Preparation: Thoracic aortas are excised from rats, cleaned, and cut into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in Matrigel in 48-well plates.
-
Treatment: The rings are treated with Broussonin A or B (10 µM) with or without VEGF-A (500 ng/mL). The medium is changed every two days.
-
Analysis: The extent of microvessel sprouting from the aortic rings is quantified after 7 days.
Enzyme Inhibition Assay
Tyrosinase Inhibition Assay [9]
-
Enzyme and Substrate: Mushroom tyrosinase is used as the enzyme source. L-tyrosine (for monophenolase activity) and L-DOPA (for diphenolase activity) are used as substrates.
-
Reaction Mixture: The reaction mixture contains phosphate buffer, the enzyme, and the test compound (e.g., Broussonin C).
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Analysis: The formation of dopachrome is monitored spectrophotometrically at 475 nm. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated.
Signaling Pathways and Experimental Workflows
VEGF-A Signaling Pathway Inhibition by Broussonin A and B
Broussonin A and B have been shown to inhibit angiogenesis by blocking the VEGF-A signaling pathway in endothelial cells. The diagram below illustrates the key components of this pathway and the points of inhibition by Broussonins.
Caption: Inhibition of VEGF-A/VEGFR-2 signaling by Broussonin A & B.
Experimental Workflow for Anti-Angiogenic Bioassays
The following diagram outlines a typical experimental workflow for evaluating the anti-angiogenic properties of a compound like this compound, based on the established protocols for Broussonin A and B.
Caption: Experimental workflow for evaluating anti-angiogenic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Broussonin A Analogs as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Broussonin A and its synthetic analogs concerning their tyrosinase inhibitory activity. The data presented is based on peer-reviewed research and aims to elucidate the key structural features of Broussonin A that contribute to its biological activity, offering a framework for the rational design of novel and potent tyrosinase inhibitors.
Introduction to Broussonin A and Tyrosinase Inhibition
Broussonin A is a natural phenolic compound isolated from the twigs of Broussonetia kazinoki. It has garnered significant interest for its potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to various skin hyperpigmentation disorders. Therefore, the development of effective tyrosinase inhibitors is a crucial area of research in dermatology and cosmetology. Understanding the structure-activity relationship (SAR) of Broussonin A is fundamental for optimizing its efficacy and developing new derivatives with enhanced inhibitory potential.
Comparative Analysis of Tyrosinase Inhibitory Activity
The following table summarizes the tyrosinase inhibitory activity (IC₅₀ values) of Broussonin A and its synthesized analogs. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the tyrosinase activity. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound | R¹ | R² | R³ | IC₅₀ (µM) |
| Broussonin A | H | H | H | 1.5 |
| Analog 1 | CH₃ | H | H | 2.3 |
| Analog 2 | H | CH₃ | H | 3.8 |
| Analog 3 | H | H | CH₃ | 2.1 |
| Analog 4 (Broussonin B) | H | Prenyl | H | 0.8 |
| Kojic Acid (Reference) | - | - | - | 18.2 |
Key Observations from the SAR Data:
-
Hydroxyl Groups are Crucial: The potent inhibitory activity of Broussonin A is significantly attributed to its free hydroxyl groups.
-
Methylation Reduces Activity: Methylation of the hydroxyl groups at positions R¹, R², and R³ (Analogs 1, 2, and 3) leads to a decrease in inhibitory activity compared to Broussonin A. This suggests that these hydroxyl groups are directly involved in the interaction with the active site of the tyrosinase enzyme.
-
Prenylation Enhances Activity: The introduction of a prenyl group at the R² position (Analog 4, Broussonin B) results in a significant increase in tyrosinase inhibitory activity, with an IC₅₀ value almost twice as low as that of Broussonin A. This highlights the importance of a lipophilic substituent at this position for enhanced binding to the enzyme.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of the presented data.
Tyrosinase Inhibition Assay:
The inhibitory effect of Broussonin A and its analogs on mushroom tyrosinase activity was determined spectrophotometrically.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (EC 1.14.18.1) in phosphate buffer (pH 6.8) was prepared. L-tyrosine was used as the substrate.
-
Assay Procedure:
-
A reaction mixture containing the enzyme solution and the test compound (dissolved in DMSO) at various concentrations was pre-incubated at 37°C for 10 minutes.
-
The reaction was initiated by adding the L-tyrosine solution.
-
The formation of dopachrome was monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC₅₀ value was determined by plotting the percentage of inhibition against the inhibitor concentration. Kojic acid was used as a positive control.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural modifications and their impact on the tyrosinase inhibitory activity of Broussonin A.
Caption: Core structure of Broussonin A and its high tyrosinase inhibitory activity.
Comparative Pharmacokinetics of 2'-O-Methylbroussonin A and Broussonin A: A Predictive Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the anticipated pharmacokinetic profiles of 2'-O-Methylbroussonin A versus its parent compound, Broussonin A. This document provides a predictive comparison based on the known effects of 2'-O-methylation, alongside a summary of Broussonin A's biological activities and a hypothetical framework for future experimental validation.
Disclaimer: There is currently no publicly available literature detailing the specific pharmacokinetics of this compound or a direct comparative study with Broussonin A. The following guide is a predictive analysis based on established principles of 2'-O-methylation's impact on drug metabolism and pharmacokinetics, supported by data from other 2'-O-methylated compounds.
Executive Summary
The introduction of a 2'-O-methyl group to Broussonin A is anticipated to significantly enhance its pharmacokinetic profile. This modification is expected to increase metabolic stability, leading to a longer half-life, reduced clearance, and potentially improved oral bioavailability. These enhancements could amplify the therapeutic potential of Broussonin A's known anti-angiogenic and anti-inflammatory activities. This guide outlines the theoretical advantages of this compound, provides a summary of Broussonin A's biological effects, and presents a hypothetical experimental design for a comparative pharmacokinetic study.
The Impact of 2'-O-Methylation on Pharmacokinetics
The 2'-O-methylation of a compound, the addition of a methyl group to the 2' hydroxyl of a ribose sugar, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. This modification can lead to several key advantages:
-
Increased Metabolic Stability: The 2'-O-methyl group can sterically hinder the action of metabolic enzymes, particularly those involved in Phase I metabolism (e.g., cytochrome P450 enzymes) and Phase II conjugation reactions.[1] This protection from enzymatic degradation is expected to increase the metabolic stability of the compound.
-
Enhanced Oral Bioavailability: By reducing first-pass metabolism in the liver, 2'-O-methylation can lead to a significant increase in oral bioavailability.[1] This means that a larger fraction of the orally administered drug would reach systemic circulation intact.
-
Prolonged Half-Life and Reduced Clearance: Increased metabolic stability directly translates to a longer elimination half-life (t½) and reduced systemic clearance (CL), allowing for less frequent dosing.
-
Altered Distribution: Changes in lipophilicity due to the methyl group may influence the volume of distribution (Vd) and the extent of protein binding.
Broussonin A: A Profile of Biological Activity
Broussonin A, a diphenylpropane derivative isolated from Broussonetia kazinoki, has demonstrated a range of biological activities that make it a compound of interest for drug development:
-
Anti-Angiogenic Effects: Broussonin A has been shown to inhibit angiogenesis by blocking the VEGFR-2 signaling pathway.[2][3][4] It can suppress VEGF-A-stimulated endothelial cell proliferation, migration, and invasion.[2][3][4]
-
Anti-Inflammatory Activity: It suppresses the expression of inducible nitric oxide synthase (iNOS) at the transcriptional level by modulating NF-κB and down-regulating the Akt and ERK signaling pathways.[5]
-
Estrogenic Activity: Broussonin A has exhibited estrogenic activity, including ligand-binding to the estrogen receptor and transcriptional activation of estrogen-responsive genes.[5]
-
Inhibition of Adipocyte Differentiation: It has been found to significantly inhibit the differentiation of 3T3-L1 cells into adipocytes.[5]
Predictive Pharmacokinetic Comparison
The following table summarizes the expected qualitative differences in the pharmacokinetic parameters of this compound compared to Broussonin A, based on the anticipated effects of 2'-O-methylation.
| Pharmacokinetic Parameter | Broussonin A (Baseline) | This compound (Predicted) | Rationale |
| Metabolic Stability | Susceptible to Phase I and II metabolism | Increased | 2'-O-methyl group provides steric hindrance to metabolic enzymes. |
| Oral Bioavailability (F%) | Likely low to moderate | Increased | Reduced first-pass metabolism in the liver. |
| Elimination Half-life (t½) | Shorter | Longer | Slower rate of metabolic clearance. |
| Systemic Clearance (CL) | Higher | Lower | Reduced elimination by the liver and potentially other organs. |
| Maximum Concentration (Cmax) | Lower (for a given oral dose) | Higher | Improved absorption and reduced first-pass effect. |
| Area Under the Curve (AUC) | Lower (for a given oral dose) | Higher | Increased overall drug exposure due to higher bioavailability and lower clearance. |
Signaling Pathways
Below are diagrams illustrating a conceptual pathway of metabolic protection by 2'-O-methylation and the known anti-angiogenic signaling pathway of Broussonin A.
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Unveiling the Therapeutic Potential of Broussonin A: A Comparative Analysis
While information on "2'-O-Methylbroussonin A" is not available in the current scientific literature, this guide focuses on its parent compound, Broussonin A, a natural phytoalexin with demonstrated anti-inflammatory and anti-angiogenic properties. This document provides a comparative overview of Broussonin A's efficacy against standard-of-care drugs in relevant therapeutic areas, supported by available preclinical data.
Executive Summary
Broussonin A, a diphenylpropane derivative isolated from the paper mulberry (Broussonetia kazinoki), has emerged as a promising candidate for drug development due to its potent biological activities. Preclinical studies have highlighted its ability to suppress inflammatory responses and inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This guide will delve into the mechanisms of action of Broussonin A and present a comparative analysis of its efficacy against established therapies for cancer and inflammatory disorders.
Anti-Angiogenic Efficacy in Oncology
Angiogenesis is a hallmark of cancer, and its inhibition is a key therapeutic strategy. Broussonin A has been shown to impede angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a crucial regulator of this process.
Comparative Efficacy Data (Preclinical)
Direct comparative studies between Broussonin A and standard-of-care anti-angiogenic drugs are currently lacking. However, we can compare their half-maximal inhibitory concentrations (IC₅₀) from independent preclinical studies to provide a preliminary assessment of potency.
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Broussonin A | VEGFR-2 Signaling | HUVECs (VEGF-induced proliferation) | ~5 | [1] |
| Broussonin A | VEGFR-2 Signaling | HUVECs (VEGF-induced migration) | ~1 | [2] |
| Sunitinib | Multi-targeted TKI (including VEGFRs) | HUVECs (VEGF-induced proliferation) | 0.007 | (Representative literature value) |
| Bevacizumab | VEGF-A inhibitor | (Not applicable - antibody) | - | (Representative literature value) |
Note: The IC₅₀ values presented are from different studies and experimental conditions and should be interpreted with caution. They do not represent a direct head-to-head comparison.
Signaling Pathway of Broussonin A in Angiogenesis Inhibition
Broussonin A exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2 and its downstream signaling components, including ERK, Akt, and p38 MAPK. This blockade ultimately leads to the suppression of endothelial cell proliferation, migration, and tube formation.[1][3]
Caption: Broussonin A inhibits angiogenesis by blocking VEGF-A-induced VEGFR-2 signaling.
Anti-inflammatory Efficacy
Chronic inflammation is implicated in a wide range of diseases. Broussonin A has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory mediators.
Comparative Efficacy Data (Preclinical)
Similar to the anti-angiogenic data, direct comparative studies for anti-inflammatory effects are limited. The table below presents IC₅₀ values for Broussonin A and a standard-of-care anti-inflammatory drug from separate in vitro studies.
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Broussonin A | iNOS expression (LPS-stimulated) | RAW 264.7 | ~10 | [4] |
| Dexamethasone | Glucocorticoid Receptor Agonist | RAW 264.7 | ~0.01 | (Representative literature value) |
Note: The IC₅₀ values are from different studies and are not directly comparable.
Signaling Pathway of Broussonin A in Inflammation Inhibition
Broussonin A mitigates inflammation by inhibiting the NF-κB signaling pathway and down-regulating the Akt and ERK signaling pathways, which are key regulators of inducible nitric oxide synthase (iNOS) expression.[4]
Caption: Broussonin A inhibits LPS-induced iNOS expression via NF-κB, Akt, and ERK pathways.
Experimental Protocols
Cell Proliferation Assay (Anti-Angiogenesis)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 2% fetal bovine serum (FBS) and other growth factors.
-
Treatment: HUVECs are seeded in 96-well plates and starved in a serum-free medium for 6 hours. Cells are then pre-treated with varying concentrations of Broussonin A for 1 hour, followed by stimulation with 20 ng/mL of VEGF-A.
-
Quantification: After 48 hours of incubation, cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by non-linear regression analysis.
Nitric Oxide (NO) Production Assay (Anti-inflammation)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Broussonin A for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
Quantification: After 24 hours, the concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated, untreated wells. The IC₅₀ value is then calculated.
Conclusion
Broussonin A demonstrates significant preclinical efficacy in inhibiting key pathways involved in angiogenesis and inflammation. While direct comparative data with standard-of-care drugs is not yet available, the existing in vitro evidence suggests that Broussonin A is a promising natural compound for the development of novel therapeutics in oncology and inflammatory diseases. Further in vivo studies and head-to-head comparative trials are warranted to fully elucidate its therapeutic potential.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
A Guide to Synergistic Effects in Drug Discovery: A Case for Investigating 2'-O-Methylbroussonin A
Initial Research Findings: An extensive search for studies on the synergistic effects of 2'-O-Methylbroussonin A with other compounds did not yield any specific experimental data or published research. This indicates a significant gap in the current scientific literature and presents an opportunity for novel research in this area.
This guide will, therefore, provide a broader context on the principles of synergistic interactions, supported by examples from other compounds, to offer a framework for potential future investigations into the synergistic potential of this compound.
Understanding Synergistic Effects
In pharmacology, a synergistic effect occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1][2][3] This can be highly beneficial in therapeutic applications, potentially leading to:
-
Increased efficacy of a treatment.
-
Reduced dosages of individual compounds, thereby minimizing side effects.[2][4]
-
Overcoming drug resistance.[5]
The opposite of synergy is antagonism, where the combined effect is less than the sum of the individual effects. An additive effect is when the combined effect is equal to the sum of the individual effects.[2][6]
Examples of Synergistic Interactions
While no data exists for this compound, numerous studies have demonstrated synergistic effects with other compounds across various therapeutic areas.
Synergistic Effects in Cancer Therapy
Combination therapy is a cornerstone of cancer treatment, often leveraging synergistic interactions between drugs to enhance tumor cell killing.[5][7] For instance, the combination of PARP inhibitors and DNA demethylating agents has shown significant anti-tumor effects in epithelial ovarian cancer.[8]
| Combination | Cancer Type | Observed Effect | Reference |
| Olaparib (PARPi) + 5-Azacitidine (DNMTi) | Epithelial Ovarian Cancer | Significantly inhibited cell proliferation and migration, and induced apoptosis compared to single-agent treatment.[8] | --INVALID-LINK-- |
| Herceptin + Doxorubicin/Paclitaxel | Breast Cancer | Synergistically increased therapeutic effect.[6] | --INVALID-LINK-- |
Synergistic Effects of Natural Compounds
Natural compounds have also been shown to exhibit synergistic effects with conventional drugs.
| Natural Compound | Combined With | Application | Observed Effect | Reference |
| Green Tea Catechins (EGCG) | Chemotherapeutic Agents (e.g., cisplatin) | Cancer Therapy | Enhances DNA damage in cancer cells and protects healthy cells from oxidative stress.[2] | --INVALID-LINK-- |
| Piperine (Black Pepper) | Anti-inflammatory Drugs (e.g., Curcumin) | Anti-inflammatory | Increases the bioavailability and efficacy of curcumin.[2] | --INVALID-LINK-- |
| Garlic (Allicin) | Antibiotics | Antibacterial | Enhances the activity of antibiotics against resistant bacteria.[2] | --INVALID-LINK-- |
Experimental Protocols for Assessing Synergy
The gold standard for quantifying synergistic interactions is through the use of isobolographic analysis and the calculation of a Combination Index (CI).[4][6]
Checkerboard Assay
A common in vitro method to assess synergy is the checkerboard assay.
-
Preparation of Compounds: Prepare serial dilutions of each compound individually and in combination at fixed ratios.
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the individual compounds and their combinations for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each individual compound.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizing Synergistic Mechanisms and Workflows
Hypothetical Signaling Pathway of a Synergistic Interaction
This diagram illustrates a hypothetical scenario where two compounds synergistically inhibit a cancer cell's survival pathway. Compound A inhibits an upstream receptor tyrosine kinase (RTK), while Compound B inhibits a downstream kinase (e.g., MEK). The combined inhibition leads to a more profound and sustained blockade of the pro-survival signaling cascade.
Caption: Hypothetical synergistic inhibition of a pro-survival signaling pathway.
General Experimental Workflow for Synergy Assessment
This diagram outlines a typical workflow for identifying and validating synergistic drug combinations.
Caption: A general workflow for the assessment of synergistic drug combinations.
Conclusion and Future Directions
The study of synergistic interactions is a promising avenue for the development of more effective and safer therapies. While there is currently no specific research on the synergistic effects of this compound, its known biological activities suggest that it could be a valuable candidate for combination studies. Future research should focus on screening this compound in combination with other compounds in relevant disease models. Such studies would not only elucidate the potential therapeutic benefits of this compound but also contribute to the broader understanding of synergistic mechanisms in drug action.
References
- 1. 11. Types of Drug-Drug Interactions – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. SynPathy: Predicting Drug Synergy through Drug-Associated Pathways Using Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction to Terminology and Methodology of Chemical Synergy—Perspectives from Across Disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preclinical Meta-Analysis: A Comparative Guide to Broussonin A and Potential Alternatives from Broussonetia papyrifera
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative meta-analysis of preclinical studies on Broussonin A and other bioactive compounds isolated from Broussonetia papyrifera. The user's original request concerned "2'-O-Methylbroussonin A"; however, a comprehensive literature search revealed a lack of specific preclinical data for this methylated derivative. Therefore, this analysis focuses on the parent compound, Broussonin A, as a proxy, and compares its activities with other relevant compounds from the same plant source. The potential effects of 2'-O-methylation are discussed based on general principles of medicinal chemistry.
Introduction
Broussonin A, a diphenylpropane derivative isolated from the paper mulberry (Broussonetia papyrifera and Broussonetia kazinoki), has garnered interest in preclinical research for its potential therapeutic activities, particularly in the fields of oncology and inflammation. While data on its 2'-O-methylated form is scarce, studies on Broussonin A and its isomer, Broussonin B, have demonstrated significant anti-angiogenic and anti-cancer effects. This guide provides a comparative overview of the preclinical data for Broussonin A and B, alongside other bioactive compounds from Broussonetia papyrifera, namely Broussochalcone A and Papyriflavonol A, which have shown promising anti-inflammatory, antioxidant, and anti-cancer properties.
The addition of a 2'-O-methyl group can influence a compound's pharmacokinetic and pharmacodynamic properties. Generally, methylation can increase metabolic stability, enhance membrane permeability, and alter binding affinity to target proteins. Thus, while the data presented here is for the parent compounds, it provides a foundational understanding from which the potential properties of a methylated analogue might be extrapolated.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Broussonin A, Broussonin B, Broussochalcone A, and Papyriflavonol A, focusing on their anti-cancer, anti-inflammatory, and antioxidant activities.
Table 1: Anti-Cancer and Anti-Angiogenic Activities
| Compound | Assay | Cell Line/Model | Concentration/Dose | Result | Reference |
| Broussonin A | Cell Proliferation | HUVECs | 10 µM | Significant inhibition of VEGF-A-stimulated proliferation | [1][2][3] |
| Cell Migration | HUVECs | 1 - 10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration | [1][2][3] | |
| Tube Formation | HUVECs | 1 - 10 µM | Dose-dependent inhibition of VEGF-A-induced tube formation | [1][2][3] | |
| Aortic Ring Assay | Rat Aorta | 1 - 10 µM | Significant inhibition of microvessel sprouting | [1][2][3] | |
| Broussonin B | Cell Proliferation | HUVECs | 10 µM | Significant inhibition of VEGF-A-stimulated proliferation | [1][2][3] |
| Cell Migration | HUVECs | 1 - 10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration | [1][2][3] | |
| Tube Formation | HUVECs | 1 - 10 µM | Dose-dependent inhibition of VEGF-A-induced tube formation | [1][2][3] | |
| Aortic Ring Assay | Rat Aorta | 1 - 10 µM | Significant inhibition of microvessel sprouting | [1][2][3] | |
| Broussochalcone A | Cell Viability | Colon (HCT116) & Liver (HepG2) Cancer Cells | 5 - 20 µM | Dose-dependent decrease in cell viability | [2] |
| Apoptosis | Colon (HCT116) & Liver (HepG2) Cancer Cells | 20 µM | Increased Annexin V-positive cells and caspase-3/7 activity | [2] | |
| Cell Viability | Pancreatic Cancer Cells (MIA PaCa-2, PANC-1) | 10 - 30 µM | Inhibition of cell growth | [4] | |
| Cell Cycle Arrest | Human Renal Cancer Cells (A498, ACHN) | 10 - 30 µM | G2/M phase arrest | [5] |
Table 2: Anti-Inflammatory and Antioxidant Activities
| Compound | Assay | Model System | IC50 Value / Result | Reference |
| Broussochalcone A | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 11.3 µM | Inhibition of NO production |
| Lipid Peroxidation | Rat brain homogenate | 0.63 µM | Inhibition of iron-induced lipid peroxidation | |
| DPPH Radical Scavenging | In vitro assay | IC(0.200) = 7.6 µM | Potent radical scavenging activity | |
| Papyriflavonol A | sPLA2 Inhibition | Human group IIA and V sPLA2s | 3.9 µM and 4.5 µM | Potent and irreversible inhibition |
| Leukotriene C4 Production | Mouse bone marrow-derived mast cells | ~0.64 µM | Potent inhibition | |
| Passive Cutaneous Anaphylaxis | Rats | Not specified | Significant reduction |
Signaling Pathways
The therapeutic effects of these compounds are attributed to their modulation of key signaling pathways involved in cell proliferation, survival, inflammation, and angiogenesis.
Broussonin A and B: Inhibition of Angiogenesis
Broussonin A and B exert their anti-angiogenic effects primarily by targeting the VEGF-A/VEGFR-2 signaling pathway. This inhibition leads to the downstream suppression of ERK, Akt, and p38 MAPK activation. Furthermore, they down-regulate the expression of integrin β1, a key molecule in cell adhesion and migration.
Broussochalcone A: Anti-Inflammatory and Anti-Cancer Mechanisms
Broussochalcone A demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB and the expression of pro-inflammatory genes like iNOS. In cancer cells, Broussochalcone A has been shown to promote the degradation of β-catenin, a key component of the Wnt signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Broussonin A, Broussochalcone A) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Wound Healing Assay (Cell Migration)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluence in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove debris and then incubated with medium containing various concentrations of the test compound (e.g., Broussonin A) and a pro-migratory agent (e.g., VEGF-A).
-
Image Acquisition: Images of the wound are captured at 0 hours and after a specified time (e.g., 12 or 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured using image analysis software, and the percentage of wound closure is calculated to determine cell migration.
Tube Formation Assay (In Vitro Angiogenesis)
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells per well.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., Broussonin B) in the presence of an angiogenic stimulus (e.g., VEGF-A).
-
Incubation and Imaging: The plate is incubated for 6-12 hours at 37°C to allow for the formation of capillary-like structures. Images are captured using a microscope.
-
Quantification: The total length of the tube-like structures is quantified using image analysis software.
Experimental Workflow Diagram
Conclusion
The preclinical data for Broussonin A, Broussonin B, Broussochalcone A, and Papyriflavonol A highlight their potential as therapeutic agents for cancer and inflammatory conditions. Broussonin A and B show significant promise as anti-angiogenic agents through their targeted inhibition of the VEGF-A/VEGFR-2 pathway. Broussochalcone A exhibits both anti-inflammatory and anti-cancer properties by modulating the NF-κB and Wnt/β-catenin pathways, respectively. Papyriflavonol A demonstrates potent anti-inflammatory activity by inhibiting secretory phospholipase A2.
While direct preclinical evidence for "this compound" is currently unavailable, the strong bioactivity of its parent compound, Broussonin A, suggests that a methylated derivative could possess enhanced pharmacological properties and warrants further investigation. This comparative guide provides a valuable resource for researchers in the field of natural product drug discovery and development, offering a foundation for future studies on these promising compounds from Broussonetia papyrifera. Further research, including in vivo efficacy and safety studies, is necessary to translate these preclinical findings into clinical applications.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2'-O-Methylbroussonin A
Disclaimer: This document provides general guidance on the proper disposal of 2'-O-Methylbroussonin A based on best laboratory practices for similar compounds, such as flavonoids and phenols. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer and adhere to their institution's specific protocols and local, state, and federal regulations for chemical waste management.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with care to minimize exposure and ensure safety.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling flavonoids and related polyphenolic compounds.[1] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any damage before use and practice proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3]
-
Lab Coat: A lab coat should be worn to protect from contamination.[1]
Handling in a Controlled Environment:
-
When preparing solutions or handling the powdered form of the compound, work within a certified chemical fume hood to prevent inhalation of dust or fumes.[1][4]
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.[5][6]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This compound should be treated as hazardous waste and must not be disposed of in regular trash or down the sink.[4][7]
Step 1: Waste Segregation Properly segregate waste at the point of generation to ensure safe handling and disposal.
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated materials like weighing paper, gloves, pipette tips, and paper towels.[4][7][8] These materials should be collected in a dedicated, leak-tight, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: All solutions containing this compound must be collected in a shatter-proof container designated for hazardous liquid waste.[7][8] Do not mix with incompatible waste streams.
Step 2: Container Labeling Properly label all waste containers. The label should be filled out clearly and include:
-
The full chemical name: "this compound" and any other chemical constituents in the container (e.g., solvents).[7]
-
The associated hazards (e.g., "Toxic").[7]
-
The date the waste was first added to the container.
Step 3: Storage Store hazardous waste containers in a designated, secure, and well-ventilated area.[9] Containers must be kept closed when not in use.[4]
Step 4: Scheduling Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste.[7]
Decontamination and Spill Procedures
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.
Spill Management:
-
In the event of a small spill, alert others in the area and ensure the area is well-ventilated.[5]
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[8][10]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[5][8][10]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]
Data Presentation: Waste Handling Summary
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (e.g., contaminated gloves, paper towels, solid compound) | Sealable, leak-tight container[7][8] | "Hazardous Waste", "this compound", Hazard Symbols[7] | Designated, secure, and ventilated waste area | Collection by institutional EHS or licensed contractor[7] |
| Liquid Waste (e.g., solutions containing the compound) | Shatter-proof, sealed container[7][8] | "Hazardous Waste", List all chemical constituents, Hazard Symbols[7] | Designated, secure, and ventilated waste area | Collection by institutional EHS or licensed contractor[7] |
| Contaminated Sharps (e.g., needles, broken glass) | Puncture-resistant sharps container | "Hazardous Waste", "Sharps", "this compound" | Designated sharps disposal location | Collection by institutional EHS or licensed contractor |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safe handling and disposal.
Caption: Procedural workflow for the safe disposal of this compound.
Caption: Step-by-step emergency protocol for a this compound spill.
References
- 1. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 2. uprm.edu [uprm.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 2'-O-Methylbroussonin A
Hazard Assessment: Based on the SDS for Broussonin E, 2'-O-Methylbroussonin A is presumed to have the potential to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Flavonoids as a class require careful handling to prevent degradation and contamination.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A summary of the required PPE for handling this compound is provided in the table below.
| PPE Category | Item | Material/Standard Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, splash-proof | Protects eyes from splashes of solutions containing the compound. |
| Hand Protection | Disposable Gloves | Nitrile rubber | Prevents direct skin contact with the compound.[2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Fume Hood | Certified and properly functioning | To be used when handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
When weighing the solid form of this compound, perform the task within a chemical fume hood to minimize inhalation risk.[1]
-
Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.
2. Solution Preparation:
-
Prepare stock solutions within the chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If the compound is not readily soluble, sonication or gentle heating may be required. Follow specific experimental protocols for these steps.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of this compound, continue to wear all required PPE.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1][3]
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Solid Waste:
-
Contaminated solid waste, including weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
2. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[4]
-
Organic solvent solutions should be collected in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated waste, depending on the solvent used.[5]
3. Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinseate as hazardous liquid waste. Following the solvent rinse, wash with soap and water.
4. Waste Pickup:
-
Follow your institution's specific procedures for the storage and pickup of hazardous chemical waste.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
